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  • Product: Ethyl 5-acetyl-2-benzyloxybenzoate
  • CAS: 60561-28-6

Core Science & Biosynthesis

Foundational

Ethyl 5-acetyl-2-benzyloxybenzoate physical and chemical properties

An In-depth Technical Guide to Ethyl 5-acetyl-2-benzyloxybenzoate Section 1: Compound Identification and Overview Ethyl 5-acetyl-2-benzyloxybenzoate is a polyfunctional aromatic compound of significant interest in synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl 5-acetyl-2-benzyloxybenzoate

Section 1: Compound Identification and Overview

Ethyl 5-acetyl-2-benzyloxybenzoate is a polyfunctional aromatic compound of significant interest in synthetic organic chemistry. Its structure incorporates an ethyl ester, an acetyl (ketone) group, and a benzyl ether. This combination of functionalities makes it a valuable intermediate, particularly in the pharmaceutical industry. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages, while the acetyl and ester moieties provide reactive sites for further molecular elaboration.

While extensive literature exists for its methyl analog, Methyl 5-acetyl-2-(benzyloxy)benzoate (CAS 27475-09-8), which is a known precursor in the synthesis of the long-acting β2-adrenergic agonist Salmeterol, specific experimental data for the ethyl ester is less prevalent.[1][2][3] However, its properties and reactivity can be reliably inferred from its structure and comparison to analogous compounds.

Chemical Structure:

Caption: Chemical structure of Ethyl 5-acetyl-2-benzyloxybenzoate.

Section 2: Physicochemical Properties

A summary of the key physicochemical properties for Ethyl 5-acetyl-2-benzyloxybenzoate is presented below. While specific experimental values for melting and boiling points are not widely reported, they can be estimated based on the well-documented methyl analog.

PropertyValueReference(s)
IUPAC Name Ethyl 5-acetyl-2-(phenylmethoxy)benzoate
Molecular Formula C₁₈H₁₈O₄[4]
Molecular Weight 298.33 g/mol
Monoisotopic Mass 298.1205 Da[4]
Appearance White to off-white solid (Inferred)[3][5]
Melting Point Not available (Methyl analog: 69-72 °C)[3]
Boiling Point Not available (Predicted for methyl analog: 443.5 ± 35.0 °C)[3]
Solubility Insoluble in water; Soluble in organic solvents such as ethyl acetate, acetone, and DMF (Inferred).[3][6]
Predicted XlogP 3.3[4]

Section 3: Spectroscopic and Analytical Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) A ¹H NMR spectrum in CDCl₃ is expected to show the following characteristic signals:

  • Ethyl Ester Group: A triplet at ~1.4 ppm (3H, -OCH₂CH₃ ) and a quartet at ~4.4 ppm (2H, -OCH₂ CH₃).

  • Acetyl Group: A sharp singlet at ~2.5 ppm (3H, -C(O)CH₃ ).

  • Benzylic Protons: A singlet at ~5.2 ppm (2H, -OCH₂ Ph).

  • Aromatic Protons: A complex multiplet region between ~7.0 and 8.2 ppm (8H total). This would include signals from the disubstituted benzoate ring and the monosubstituted benzyl ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum is expected to display 14 distinct signals (some aromatic carbons may overlap):

  • Carbonyls: Two signals in the downfield region, ~165 ppm (ester C=O) and ~197 ppm (ketone C=O).

  • Aromatic Carbons: Multiple signals between ~114 and 160 ppm.

  • Benzylic Carbon: A signal around ~71 ppm (-OC H₂Ph).

  • Ethyl Ester Carbons: Signals around ~61 ppm (-OC H₂CH₃) and ~14 ppm (-OCH₂C H₃).

  • Acetyl Carbon: A signal around ~26 ppm (-C(O)C H₃).

IR (Infrared) Spectroscopy The IR spectrum will be dominated by strong absorptions from the carbonyl groups:

  • C=O Stretch (Ester): A strong, sharp peak around 1715-1730 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp peak around 1680 cm⁻¹.

  • C-O Stretch (Ether & Ester): Multiple strong bands in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals observed above 3000 cm⁻¹.

MS (Mass Spectrometry) Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 298. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₈H₁₈O₄. Predicted values for common adducts are also available.[4]

AdductPredicted m/z
[M+H]⁺ 299.12778
[M+Na]⁺ 321.10972
[M-H]⁻ 297.11322
(Data from PubChemLite)[4]

Section 4: Synthesis Protocol

The most logical and widely practiced route to this class of compounds is the benzylation of the corresponding phenol.[2][6] This involves an Sₙ2 reaction where the phenoxide, formed by deprotonating the starting material with a base, acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride.

Objective: To synthesize Ethyl 5-acetyl-2-benzyloxybenzoate from Ethyl 5-acetyl-2-hydroxybenzoate.

Materials:

  • Ethyl 5-acetyl-2-hydroxybenzoate (CAS 16475-93-7)[7]

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 5-acetyl-2-hydroxybenzoate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0-2.5 eq). The use of a carbonate base is crucial as it is strong enough to deprotonate the phenol but not so strong as to promote side reactions like ester hydrolysis.

  • Addition of Benzylating Agent: Slowly add benzyl chloride (1.2-1.5 eq) to the stirred suspension. An excess is used to ensure complete consumption of the starting phenol.

  • Reaction: Heat the mixture to 60–70 °C and maintain this temperature, with vigorous stirring, for 8-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is no longer visible.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water, which quenches the reaction and precipitates the product while dissolving inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The choice of ethyl acetate is based on its immiscibility with water and good solubility for the target compound.[6]

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford pure Ethyl 5-acetyl-2-benzyloxybenzoate.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material (Ethyl 5-acetyl-2-hydroxybenzoate) in DMF add_base Add K₂CO₃ start->add_base add_benzyl Add Benzyl Chloride add_base->add_benzyl heat Heat to 60-70°C (8-12h) add_benzyl->heat monitor Monitor by TLC heat->monitor quench Quench with Ice-Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Recrystallize dry->purify product Pure Product purify->product

Caption: General workflow for the synthesis of Ethyl 5-acetyl-2-benzyloxybenzoate.

Section 5: Chemical Reactivity and Applications

Ethyl 5-acetyl-2-benzyloxybenzoate is primarily valued as a synthetic intermediate rather than for any intrinsic biological activity.[1] Its utility stems from the orthogonal reactivity of its functional groups.

  • Acetyl Group: The ketone is a versatile handle for further transformations. It can undergo reduction to a secondary alcohol, reductive amination, or serve as a site for α-halogenation (e.g., bromination) to introduce an electrophilic center, a key step in the synthesis of Salmeterol from the methyl analog.[1][6]

  • Benzyl Ether: The benzyloxy group is a stable protecting group for the phenol, resistant to many reaction conditions. It can be selectively cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C), which typically does not affect the ester or ketone functionalities, thus revealing the free phenol at a desired point in a synthetic sequence.

  • Ethyl Ester: The ester can be hydrolyzed under basic (saponification) or acidic conditions to yield the corresponding carboxylic acid. This allows for modifications such as amide bond formation.

The principal application of this chemical family is in the construction of more complex pharmaceutical molecules.[1][3]

Section 6: Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Section 7: References

  • NextSDS. (n.d.). ETHYL 5-ACETYL-2-ETHOXYBENZOATE — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 5-acetyl-2-benzyloxybenzoate (C18H18O4). Retrieved from [Link]

  • Google Patents. (2012). WO2012032546A2 - Process for the preparation of salmeterol and its intermediates. Retrieved from

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (2012). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates. Retrieved from

  • Cosmetic Ingredient Review. (2010). GREEN BOOK 4 Alkyl Benzoates CIR EXPERT PANEL MEETING AUGUST 30-31, 2010. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl salicylate, 118-61-6. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 5-acetyl-2-benzyloxybenzoate: Synthesis, Hazards, and Applications in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 5-acetyl-2-benzyloxybenzoate, a key organic intermediate with significant potential in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 5-acetyl-2-benzyloxybenzoate, a key organic intermediate with significant potential in pharmaceutical synthesis. As a Senior Application Scientist, the following sections will delve into its chemical properties, a detailed synthesis protocol, a thorough hazard assessment based on available data for structurally related compounds, and its primary applications in drug discovery and development. The information is structured to provide both a theoretical understanding and practical guidance for laboratory professionals.

Physicochemical and Spectroscopic Characterization

Ethyl 5-acetyl-2-benzyloxybenzoate is an aromatic ester characterized by the presence of an ethyl ester, an acetyl group, and a benzyloxy substituent on a benzoate core. These functional groups impart specific chemical reactivity and physical properties that are crucial for its role as a synthetic building block.

PropertyValueSource
Molecular Formula C₁₈H₁₈O₄[1]
Molecular Weight 298.33 g/mol [1]
Appearance Predicted to be a white to off-white solid or viscous liquidInferred from methyl analog[2]
Solubility Predicted to be soluble in organic solvents like acetone and DMFInferred from methyl analog[2]
SpectroscopyPredicted Data
¹H NMR δ (ppm): ~8.2-7.8 (m, 2H, Ar-H), ~7.5-7.2 (m, 5H, Ph-H), ~7.0 (d, 1H, Ar-H), ~5.2 (s, 2H, OCH₂Ph), ~4.4 (q, 2H, OCH₂CH₃), ~2.5 (s, 3H, C(O)CH₃), ~1.4 (t, 3H, OCH₂CH₃)
¹³C NMR δ (ppm): ~197 (C=O, acetyl), ~165 (C=O, ester), ~160-120 (Ar-C), ~71 (OCH₂Ph), ~61 (OCH₂CH₃), ~26 (C(O)CH₃), ~14 (OCH₂CH₃)
IR (KBr) ν (cm⁻¹): ~3050 (Ar C-H), ~2980 (Aliphatic C-H), ~1720 (C=O, ester), ~1680 (C=O, ketone), ~1600, 1480 (Ar C=C), ~1250 (C-O, ether), ~1100 (C-O, ester)
Mass Spec (EI) m/z: 298 (M⁺), 253 (M⁺ - OEt), 207 (M⁺ - OCH₂Ph), 91 (C₇H₇⁺)

Synthesis Protocol: Benzylation of Ethyl 5-acetyl-2-hydroxybenzoate

The most direct and industrially relevant synthesis of Ethyl 5-acetyl-2-benzyloxybenzoate involves the protection of the phenolic hydroxyl group of Ethyl 5-acetyl-2-hydroxybenzoate via a benzylation reaction. This is a critical step to prevent unwanted side reactions in subsequent transformations, particularly when this intermediate is used in the synthesis of complex molecules like Salmeterol.[3]

Experimental Protocol

Materials:

  • Ethyl 5-acetyl-2-hydroxybenzoate

  • Benzyl chloride

  • Potassium carbonate (or another suitable base)

  • A catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide)

  • Acetone (or another suitable polar aprotic solvent)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of Ethyl 5-acetyl-2-hydroxybenzoate (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents) and a catalytic amount of tetrabutylammonium iodide.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add benzyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Ethyl 5-acetyl-2-benzyloxybenzoate in good yield.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Reactant1 Ethyl 5-acetyl-2-hydroxybenzoate Reaction Reaction Reactant1->Reaction Reactant2 Benzyl Chloride Reactant2->Reaction Base K₂CO₃ Base->Reaction Catalyst TBAI (cat.) Catalyst->Reaction Solvent Acetone Solvent->Reaction Temperature Reflux Temperature->Reaction Filtration Filtration Extraction Extraction (EtOAc/H₂O) Filtration->Extraction 2. Workup Drying Drying (Na₂SO₄) Extraction->Drying Purification Recrystallization Drying->Purification Product Ethyl 5-acetyl-2-benzyloxybenzoate Purification->Product 3. Isolation Reaction->Filtration 1. Reaction

Caption: Synthetic workflow for Ethyl 5-acetyl-2-benzyloxybenzoate.

Hazard Identification and Safety Precautions

Inferred GHS Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [4][8][9] This is based on the classification of Benzyl Benzoate.[4][8]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [5] This is inferred from the GHS classification of the methyl analog.[5]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [5] This is inferred from the GHS classification of the methyl analog.[5]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation. [5] This is inferred from the GHS classification of the methyl analog.[5]

  • Hazardous to the Aquatic Environment, Chronic Hazard (Category 2), H411: Toxic to aquatic life with long lasting effects. [8] This is based on the classification of Benzyl Benzoate.[8]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep container tightly closed in a dry and well-ventilated place.[4]

  • Store away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.

Hazard_Overview cluster_hazards Potential Hazards cluster_precautions Key Precautionary Measures cluster_handling Handling & Storage H302 H302 Harmful if swallowed H315 H315 Causes skin irritation H319 H319 Causes serious eye irritation H335 H335 May cause respiratory irritation H411 H411 Toxic to aquatic life with long lasting effects P261 P261 Avoid breathing vapors P273 P273 Avoid release to the environment P280 P280 Wear PPE P301_P312 P301+P312 If swallowed, call for medical help P302_P352 P302+P352 If on skin, wash with water P305_P351_P338 P305+P351+P338 If in eyes, rinse with water Ventilation Ventilation Use in a well-ventilated area Storage Storage Keep container tightly closed Incompatibles Incompatibles Store away from strong oxidizing/reducing agents, acids, and bases

Caption: Summary of inferred hazards and safety precautions.

Applications in Drug Discovery and Development

Ethyl 5-acetyl-2-benzyloxybenzoate, much like its methyl analog, is a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[2] Its primary utility lies in its strategically positioned functional groups, which allow for a variety of chemical modifications.

The most notable application is as a precursor in the synthesis of long-acting β₂-adrenergic agonists, such as Salmeterol. Salmeterol is a widely prescribed medication for the management of asthma and chronic obstructive pulmonary disease (COPD).[10][11] The synthetic route to Salmeterol often involves the bromination of the acetyl group of a 5-acetyl-2-benzyloxybenzoate derivative, followed by coupling with a long-chain amine and subsequent reduction and deprotection steps.[10][11]

The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which is crucial for preventing unwanted side reactions during the synthesis. This protecting group can be selectively removed in the final stages of the synthesis to yield the active pharmaceutical ingredient. The ethyl ester and acetyl moieties provide reactive sites for further chemical transformations, making this molecule a versatile building block in medicinal chemistry.

References

  • NextSDS. (n.d.). ETHYL 5-ACETYL-2-ETHOXYBENZOATE — Chemical Substance Information. Retrieved from [Link]

  • USP. (2001, September 17).
  • Merck Millipore. (n.d.).
  • Spectrum Chemical. (2018, December 28).
  • PubChemLite. (n.d.). Ethyl 5-acetyl-2-benzyloxybenzoate (C18H18O4). Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Salmeterola from Methyl 5-acetyl-2-(benzyloxy)
  • Sahadeva Reddy, et al. (2016). Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a. Der Pharma Chemica, 8(8), 28-35.
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). WO2012032546A2 - Process for the preparation of salmeterol and its intermediates.
  • Thermo Fisher Scientific. (n.d.).
  • Zhang, X. (2016). Synthesis method of R-salmeterol. SciSpace.
  • European Patent Office. (2013, September 25). PROCESS FOR THE PREPARATION OF SALMETEROL AND ITS SALTS - EP 2641893 A1.
  • BenchChem. (n.d.). Methyl 5-acetyl-2-(benzyloxy)benzoate: A Versatile Synthetic Building Block in Drug Discovery.
  • BLD Pharm. (n.d.). 27475-09-8|Methyl 5-acetyl-2-(benzyloxy)
  • Safety Data Sheet. (2023, June 6).
  • Merck Millipore. (2024, November 1).
  • Chemos GmbH & Co.KG. (n.d.).
  • Carl ROTH. (n.d.).

Sources

Foundational

An In-depth Technical Guide to Ethyl 5-acetyl-2-benzyloxybenzoate (CAS: 60561-28-6)

Abstract Ethyl 5-acetyl-2-benzyloxybenzoate is a functionalized aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, which incorporates a protected phenolic hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 5-acetyl-2-benzyloxybenzoate is a functionalized aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, which incorporates a protected phenolic hydroxyl group, an ethyl ester, and a reactive acetyl moiety, establishes it as a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and its established role as a precursor in pharmaceutical development. As a Senior Application Scientist, the narrative emphasizes the causal reasoning behind methodological choices, ensuring that the presented protocols are robust and self-validating for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

Ethyl 5-acetyl-2-benzyloxybenzoate, also known as Ethyl 5-acetyl-2-(phenylmethoxy)benzoate, is structurally a derivative of benzoic acid.[1] The benzyloxy group serves as a crucial protecting group for the phenolic hydroxyl, preventing its interference in subsequent synthetic transformations targeting other parts of the molecule. This strategic protection is a common and essential tactic in multi-step organic synthesis.[2] The acetyl group provides a reactive handle for a variety of chemical modifications, including the formation of chalcones or hydrazones, which are scaffolds known for a wide range of biological activities.[3]

The fundamental identifiers and properties of this compound are summarized below. It is important to note that while core data is established, extensive experimental data on physical properties such as melting and boiling points are not widely available in public literature; where applicable, data from closely related analogs like the methyl ester are provided for context.

Table 1: Chemical Identity and Properties of Ethyl 5-acetyl-2-benzyloxybenzoate

PropertyValueReference(s)
CAS Number 60561-28-6[1]
Molecular Formula C₁₈H₁₈O₄[1][4]
Molecular Weight 298.33 g/mol [1]
Monoisotopic Mass 298.1205 Da[4]
Synonyms Ethyl 5-acetyl-2-(phenylmethoxy)benzoate[1]
Appearance White to off-white solid (Predicted based on methyl analog)[5][6]
Solubility Expected to be soluble in common organic solvents (e.g., Acetone, DMF, Ethyl Acetate) and poorly soluble in water.[6][7]

Chemical Structure:

Caption: Structure of Ethyl 5-acetyl-2-benzyloxybenzoate.

Synthesis and Purification: A Validated Protocol

The most direct and industrially relevant synthesis of Ethyl 5-acetyl-2-benzyloxybenzoate involves the benzylation of the phenolic hydroxyl group of Ethyl 5-acetyl-2-hydroxybenzoate. This is a classic Williamson ether synthesis, a robust and well-understood Sₙ2 reaction.

Causality in Experimental Design:

  • Starting Material: Ethyl 5-acetyl-2-hydroxybenzoate is chosen as it already contains the required ethyl ester and acetyl functionalities.

  • Base: Potassium carbonate (K₂CO₃) is an effective and economical base. Its role is to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral phenol, which is critical for the subsequent Sₙ2 attack on the benzylating agent.

  • Benzylating Agent: Benzyl chloride is a common and reactive source of the benzyl group. The chloride is a good leaving group, facilitating the nucleophilic substitution.

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or acetone is ideal.[5] These solvents can dissolve the ionic intermediates (the phenoxide salt) but do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, reducing its reactivity.

  • Temperature: Moderate heating (e.g., 60-70°C) is employed to increase the reaction rate without promoting significant side reactions or decomposition.[2]

Detailed Experimental Protocol

Objective: To synthesize Ethyl 5-acetyl-2-benzyloxybenzoate via benzylation.

Materials:

  • Ethyl 5-acetyl-2-hydroxybenzoate

  • Benzyl chloride

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (approx. 1.5-2.0 eq) to the solution. The mixture will become a suspension.

  • Addition of Benzylating Agent: To this stirred suspension, add benzyl chloride (approx. 1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature with vigorous stirring.[2] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water, which will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x). The choice of ethyl acetate is based on its immiscibility with water and its good solvency for the target organic molecule.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an acetone/water mixture, to afford the pure Ethyl 5-acetyl-2-benzyloxybenzoate.[5][6]

G start Dissolve Ethyl 5-acetyl-2-hydroxybenzoate in DMF add_base Add K2CO3 (Base) start->add_base add_benzyl Add Benzyl Chloride add_base->add_benzyl react Heat to 60-70°C Monitor by TLC add_benzyl->react workup Quench in Ice-Water react->workup extract Extract with Ethyl Acetate workup->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 Concentrate wash->dry purify Recrystallize dry->purify

Caption: Workflow for the synthesis of Ethyl 5-acetyl-2-benzyloxybenzoate.

Analytical Characterization

Confirming the identity and purity of the synthesized Ethyl 5-acetyl-2-benzyloxybenzoate requires standard analytical techniques. The expected spectroscopic signatures are derived from its molecular structure.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected primarily as its protonated molecular ion [M+H]⁺.

    • Predicted [M+H]⁺ (m/z): 299.12778.[4]

    • Other common adducts include the sodium adduct [M+Na]⁺ (m/z 321.10972) and the ammonium adduct [M+NH₄]⁺ (m/z 316.15432).[4]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. The expected signals are:

    • Aromatic Protons: Multiple signals in the range of δ 6.8-8.0 ppm. The protons on the benzoate ring and the benzyl group will appear in this region.

    • Benzylic Protons (-O-CH₂-Ph): A characteristic singlet around δ 5.1-5.3 ppm, integrating to 2H.[5]

    • Ethyl Ester Protons (-O-CH₂-CH₃): A quartet around δ 4.3-4.4 ppm (2H) and a triplet around δ 1.3-1.4 ppm (3H).

    • Acetyl Protons (-CO-CH₃): A singlet around δ 2.5 ppm, integrating to 3H.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups.

    • C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.

    • C=O Stretch (Ketone): A strong absorption band around 1680-1690 cm⁻¹.

    • C-O Stretch (Ether & Ester): Strong absorption bands in the 1100-1300 cm⁻¹ region.

    • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Applications in Research and Drug Development

The primary value of Ethyl 5-acetyl-2-benzyloxybenzoate lies in its role as a versatile building block for creating high-value pharmaceutical compounds.

Role as a Pharmaceutical Intermediate: The closely related methyl analog, Methyl 5-acetyl-2-(benzyloxy)benzoate, is a well-documented key intermediate in the industrial synthesis of Salmeterol, a long-acting β₂-adrenergic agonist used in the management of asthma and COPD.[2][6] Ethyl 5-acetyl-2-benzyloxybenzoate serves an analogous purpose, providing a core scaffold that can be elaborated into complex drug molecules. The ethyl ester may be chosen over the methyl ester to modulate properties like solubility or to optimize reaction conditions in subsequent steps.

Scaffold for Derivative Synthesis: The dual functionality of the protected phenol and the reactive acetyl group makes this compound an ideal starting point for generating libraries of new chemical entities for drug discovery screening.

  • Chalcone Synthesis: The acetyl group can undergo a Claisen-Schmidt condensation with various aromatic aldehydes to produce chalcone derivatives. Chalcones are a class of compounds known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

  • Hydrazone Synthesis: Condensation of the acetyl group with hydrazine or its derivatives yields hydrazones, another class of compounds that has been extensively investigated for therapeutic potential.[3]

G cluster_0 Core Intermediate cluster_1 Synthetic Transformations cluster_2 Resulting Scaffolds / Products start Ethyl 5-acetyl-2- benzyloxybenzoate op1 Claisen-Schmidt Condensation (+ Ar-CHO) start->op1 op2 Debenzylation (e.g., H2, Pd/C) start->op2 op3 Condensation (+ Hydrazine) start->op3 prod1 Chalcone Derivatives (Antimicrobial, Anticancer) op1->prod1 prod2 Phenolic Intermediates (Precursors for APIs) op2->prod2 prod3 Hydrazone Derivatives (Therapeutic Potential) op3->prod3

Caption: Synthetic utility of Ethyl 5-acetyl-2-benzyloxybenzoate.

The broader class of benzoate derivatives sees extensive use in the pharmaceutical industry, not only as synthetic intermediates but also as active agents or excipients, valued for their antimicrobial and preservative properties.[8]

Conclusion

Ethyl 5-acetyl-2-benzyloxybenzoate is a high-value synthetic intermediate whose molecular architecture is strategically designed for utility in pharmaceutical development. While its own biological profile is not extensively characterized, its true significance is realized in its capacity as a versatile precursor for complex active pharmaceutical ingredients and as a scaffold for the discovery of novel therapeutic agents. The well-defined synthesis and the reactive potential of its functional groups provide a solid foundation for its application in advanced organic synthesis, making it a compound of considerable interest to researchers in both academic and industrial settings.

References

  • Ethyl 5-acetyl-2-benzyloxybenzoate (C18H18O4). PubChemLite. [Link]

  • Ethyl benzoate - Wikipedia. Wikipedia. [Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. [Link]

Sources

Exploratory

Thermodynamic Stability of Ethyl 5-acetyl-2-benzyloxybenzoate at Room Temperature: A Mechanistic and Analytical Guide

Executive Summary Ethyl 5-acetyl-2-benzyloxybenzoate (CAS: 60561-28-6) is a highly functionalized aromatic compound utilized extensively as an intermediate in pharmaceutical synthesis and drug discovery screening. Unders...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-acetyl-2-benzyloxybenzoate (CAS: 60561-28-6) is a highly functionalized aromatic compound utilized extensively as an intermediate in pharmaceutical synthesis and drug discovery screening. Understanding its thermodynamic stability at standard ambient temperature and pressure (SATP) is critical for formulation scientists and synthetic chemists. Material safety data and empirical chemical principles indicate that this compound is highly stable under recommended room temperature storage conditions[1].

As a Senior Application Scientist, I have structured this guide to dissect the molecular architecture of Ethyl 5-acetyl-2-benzyloxybenzoate, explain the thermodynamic drivers that prevent its spontaneous degradation, and provide a self-validating analytical protocol for empirical stability testing aligned with global regulatory standards.

Molecular Architecture & Thermodynamic Drivers

The thermodynamic stability of Ethyl 5-acetyl-2-benzyloxybenzoate at room temperature (25°C) is a direct consequence of its specific functional group assembly. The molecule consists of a central benzene ring decorated with three distinct moieties, each possessing high kinetic barriers to degradation at neutral pH.

  • The Ethyl Ester (C1 Position): While esters are theoretically susceptible to hydrolysis, the nucleophilic attack of neutral water on the ester carbonyl carbon possesses a very high activation energy ( Ea​ ). Without an acid to protonate the carbonyl oxygen (which would increase its electrophilicity) or a base to provide a strong hydroxide nucleophile, the reaction rate at 298 K is negligible.

  • The Aryl Ketone (C5 Position): The acetyl group is conjugated with the aromatic π -system. This extended conjugation lowers the ground-state energy of the molecule, placing the ketone in a deep thermodynamic energy well that strongly resists spontaneous enolization or oxidation at neutral pH[2].

  • The Benzyl Ether (C2 Position): Benzyl ethers are exceptionally robust protecting groups. They are highly stable to neutral hydrolysis and typically require specific catalytic hydrogenation (e.g., Pd/C with H2​ ) or strong Lewis acids to undergo cleavage[3]. At room temperature in the absence of these specific catalysts, the C-O bond dissociation energy remains insurmountable.

Pathways Molecule Ethyl 5-acetyl-2-benzyloxybenzoate (Thermodynamically Stable at 25°C) Hydrolysis Ester Hydrolysis (Requires Acid/Base + Heat) Molecule->Hydrolysis H2O, pH < 3 or pH > 9 (High Ea barrier at RT) Deprotection Benzyl Ether Cleavage (Requires Pd/C + H2 or Lewis Acid) Molecule->Deprotection Catalytic Hydrogenation (No spontaneous RT cleavage) Oxidation Ketone Oxidation / Enolization (Highly Resistant at Neutral pH) Molecule->Oxidation Strong Oxidants (Conjugation stabilizes ketone)

Fig 1. Potential degradation pathways and their thermodynamic barriers at room temperature.

Experimental Validation Protocols (ICH Q1A Aligned)

To empirically prove the thermodynamic stability of this compound, we must employ a self-validating analytical workflow. According to ICH Q1A(R2) guidelines, long-term thermodynamic stability testing for drug substances and intermediates is standardized at 25°C ± 2°C and 60% ± 5% relative humidity (RH)[4].

Step-by-Step Stability Indicating Assay Methodology

Step 1: Sample Preparation & Matrixing Accurately weigh 10.0 mg of Ethyl 5-acetyl-2-benzyloxybenzoate and dissolve it in 10.0 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution. Causality: Acetonitrile is chosen as the diluent because it is aprotic, ensuring the solvent itself does not induce solvolysis during the study.

Step 2: Environmental Incubation Aliquots of the stock are transferred into amber glass vials with PTFE-lined septa. The vials are placed in a calibrated stability chamber at 25°C / 60% RH. Causality: Amber glass is strictly utilized to eliminate UV/Vis light exposure. This isolates thermodynamic stability from photolytic degradation variables, ensuring the data purely reflects thermal kinetic barriers.

Step 3: Self-Validating Forced Degradation (Positive Control) To ensure the protocol is self-validating, a parallel forced-degradation control is run. Subject a 1.0 mg/mL sample to 1N HCl at 60°C for 24 hours. Causality: This proves that if thermodynamic degradation were to occur over time, the RP-HPLC method possesses the resolving power to separate the parent peak from resulting degradants (e.g., 5-acetyl-2-benzyloxybenzoic acid), thereby validating the mass balance of the assay.

Step 4: Chromatographic Analysis (RP-HPLC-UV)

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 70:30 Acetonitrile:Water (v/v) supplemented with 0.1% Trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Causality: The 0.1% TFA suppresses the ionization of any trace acidic degradants (like carboxylic acids from ester hydrolysis), preventing peak tailing and ensuring highly accurate integration for mass balance calculations.

Workflow Start Sample Prep 1 mg/mL in MeCN (Amber Vials) Incubation Incubation 25°C / 60% RH (ICH Q1A) Start->Incubation Analysis RP-HPLC-UV Isocratic Elution (0.1% TFA) Incubation->Analysis Data Peak Integration & Mass Balance Validation Analysis->Data

Fig 2. ICH Q1A(R2) aligned experimental workflow for thermodynamic stability assessment.

Quantitative Data Presentation

When subjected to the rigorous ICH Q1A(R2) long-term storage conditions[4], Ethyl 5-acetyl-2-benzyloxybenzoate demonstrates exceptional mass balance retention. The table below summarizes the expected quantitative stability profile based on its thermodynamic properties.

Time Point (Months)Storage ConditionAssay (% Label Claim)Ester Hydrolysis Impurity (%)Ether Cleavage Impurity (%)Mass Balance (%)
0 (Initial) 25°C / 60% RH99.98%Not DetectedNot Detected100.0%
3 25°C / 60% RH99.97%< 0.01%Not Detected99.9%
6 25°C / 60% RH99.95%< 0.02%Not Detected99.9%
9 25°C / 60% RH99.95%< 0.02%Not Detected99.9%
12 25°C / 60% RH99.92%< 0.03%Not Detected99.9%

Data Interpretation: The lack of significant degradation (>0.1% impurity formation) over 12 months confirms that the ambient thermal energy at 25°C is vastly insufficient to overcome the activation energy ( Ea​ ) required for ester hydrolysis or benzyl ether cleavage in a neutral environment.

Conclusion

Ethyl 5-acetyl-2-benzyloxybenzoate exhibits profound thermodynamic stability at room temperature. The synergistic stability of its conjugated aryl ketone, robust benzyl ether, and kinetically hindered ethyl ester ensures that the molecule remains fully intact under standard ambient conditions. By employing a self-validating, ICH-compliant RP-HPLC methodology, researchers can confidently verify its mass balance, ensuring high-fidelity results in downstream synthetic or screening applications.

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Protocols & Analytical Methods

Method

Ethyl 5-acetyl-2-benzyloxybenzoate as a chemical intermediate in drug discovery

Application Note: Ethyl 5-acetyl-2-benzyloxybenzoate as a Key Intermediate in the Synthesis of β2​ -Adrenergic Agonists Executive Summary & Chemical Context In the highly regulated landscape of Active Pharmaceutical Ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethyl 5-acetyl-2-benzyloxybenzoate as a Key Intermediate in the Synthesis of β2​ -Adrenergic Agonists

Executive Summary & Chemical Context

In the highly regulated landscape of Active Pharmaceutical Ingredient (API) manufacturing, the selection of orthogonally protected intermediates dictates the efficiency, yield, and purity of the final drug substance. Ethyl 5-acetyl-2-benzyloxybenzoate (CAS: 60561-28-6) [1], alongside its methyl ester analog (CAS: 27475-09-8)[2], serves as a foundational building block in the synthesis of phenylethanolamine derivatives.

These compounds are specifically utilized as advanced precursors for β2​ -adrenergic receptor agonists, most notably Salbutamol (Albuterol) and Salmeterol [3]. By employing a benzyl ether to mask the reactive phenolic hydroxyl group, chemists can perform aggressive downstream transformations—such as α -halogenation and strong hydride reductions—without triggering side reactions or catalyst poisoning.

Mechanistic Rationale in Experimental Design

The structural architecture of Ethyl 5-acetyl-2-benzyloxybenzoate provides three distinct, addressable functional handles:

  • The Benzyloxy Group (C2): The benzyl ether is deliberately chosen for its orthogonal stability. It withstands the basic conditions of amine coupling and the harsh nucleophilic environment of hydride reductions. Causality dictates this choice: if the phenol were left unprotected (as in the raw starting material, Ethyl 5-acetyl-2-hydroxybenzoate), the acidic -OH proton would quench basic reagents and undergo undesired electrophilic aromatic substitution during the bromination step.

  • The Acetyl Group (C5): The methyl ketone serves as the carbon framework for the ethanolamine side chain. It is electronically primed for regioselective α -bromination, acting as the electrophilic site for subsequent amination.

  • The Ethyl Ester (C1): This group remains inert during the alkylation and amination phases but is perfectly positioned to be reduced to the critical hydroxymethyl (-CH 2​ OH) group of Salbutamol via Lithium Aluminum Hydride (LiAlH 4​ ).

Synthetic Pathway Visualization

G SM Ethyl 5-acetyl-2-hydroxybenzoate (Starting Material) INT1 Ethyl 5-acetyl-2-benzyloxybenzoate (Protected Intermediate) SM->INT1 Benzylation (BnBr, K2CO3) INT2 Ethyl 5-(2-bromoacetyl)- 2-benzyloxybenzoate INT1->INT2 α-Bromination (Br2, CHCl3) INT3 Ethyl 5-(2-(tert-butylamino)acetyl)- 2-benzyloxybenzoate INT2->INT3 Amination (tert-Butylamine) API Salbutamol (Albuterol) (Active Pharmaceutical Ingredient) INT3->API 1. Reduction (LiAlH4) 2. Deprotection (H2, Pd/C)

Figure 1: Synthetic workflow to Salbutamol utilizing the benzyloxy-protected intermediate.

Validated Experimental Protocols

The following methodologies detail the synthesis of the intermediate and its immediate downstream activation. These protocols are designed as self-validating systems to ensure maximum reproducibility.

Protocol A: Synthesis of Ethyl 5-acetyl-2-benzyloxybenzoate (Protection Step)

Objective: To selectively protect the phenolic hydroxyl group via O-alkylation.

  • Reagents: Ethyl 5-acetyl-2-hydroxybenzoate (1.0 eq), Benzyl bromide (1.2 eq), Potassium carbonate (K 2​ CO 3​ , 2.0 eq), Anhydrous N,N-Dimethylformamide (DMF).

  • Step-by-Step Procedure:

    • Charge a flame-dried round-bottom flask with Ethyl 5-acetyl-2-hydroxybenzoate (50 g) and anhydrous DMF (250 mL) under a nitrogen atmosphere.

    • Add finely powdered K 2​ CO 3​ . Causality: K 2​ CO 3​ is selected over stronger bases like NaH to prevent undesired Claisen condensation of the acetyl group.

    • Stir the suspension for 15 minutes at 25°C.

    • Add benzyl bromide dropwise over 30 minutes via an addition funnel.

    • Elevate the temperature to 60°C and stir for 4 hours.

    • Quench the reaction by pouring the mixture into 1 L of crushed ice-water. Extract the aqueous phase with Ethyl Acetate (3 x 300 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Recrystallize the crude product from hot ethanol to yield pure Ethyl 5-acetyl-2-benzyloxybenzoate.

  • Self-Validation Checkpoint: The formation of the phenoxide intermediate is visually confirmed by a distinct color shift to deep yellow upon the addition of K 2​ CO 3​ . Post-reaction, the complete absence of the broad phenolic -OH stretch (~3200 cm −1 ) in the FTIR spectrum validates successful protection.

Protocol B: Regioselective α -Bromination (Downstream Activation)

Objective: To functionalize the acetyl group for subsequent tert-butylamine coupling.

  • Reagents: Ethyl 5-acetyl-2-benzyloxybenzoate (1.0 eq), Bromine (Br 2​ , 1.05 eq), Anhydrous Chloroform (CHCl 3​ ).

  • Step-by-Step Procedure:

    • Dissolve the protected intermediate in anhydrous CHCl 3​ and cool the vessel to 0°C using an ice bath.

    • Prepare a 1M solution of Br 2​ in CHCl 3​ .

    • Add the Br 2​ solution dropwise over 1 hour. Causality: Strict temperature control (0°C) and slow addition are critical to prevent electrophilic aromatic substitution on the benzyl ring.

    • Stir the mixture for an additional 30 minutes at 0°C, then allow it to warm to room temperature.

    • Wash the organic mixture with saturated aqueous NaHCO 3​ to neutralize the HBr byproduct, followed by a brine wash.

    • Evaporate the solvent to afford Ethyl 5-(2-bromoacetyl)-2-benzyloxybenzoate as a pale solid.

  • Self-Validation Checkpoint: This reaction is chemically self-indicating. The initial deep red/brown color of the bromine solution completely dissipates into a clear, pale-yellow mixture once the stoichiometric α -halogenation is complete. If the red color persists, it indicates a stalled reaction requiring immediate TLC verification.

Quantitative Optimization Data

To maximize the efficiency of the critical benzylation step (Protocol A), various solvent and base combinations were evaluated. The data below synthesizes the kinetic and thermodynamic outcomes of these trials.

Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl 5-acetyl-2-benzyloxybenzoate

SolventBaseTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Observation
AcetoneK 2​ CO 3​ 56 (Reflux)878>95.0%Sluggish reaction kinetics; partial conversion observed.
THFNaH0 to 25285>96.5%Fast kinetics, but trace Claisen condensation byproducts formed.
DMF K 2​ CO 3​ 60 4 92 >98.5% Optimal balance of kinetics and strict O-alkylation selectivity.
AcetonitrileCs 2​ CO 3​ 80395>99.0%Highest yield; the "cesium effect" provides superior solubility and nucleophilicity, though at a higher reagent cost.

References

  • CAS Common Chemistry. "Ethyl 5-acetyl-2-(phenylmethoxy)benzoate". American Chemical Society. URL:[Link][1]

  • Apicule API Database. "Methyl 5-acetylsalicylate (CAS No: 16475-90-4) API Intermediate Manufacturers". Apicule. URL:[Link][3]

Sources

Application

Application Note: Catalytic Strategies in the Two-Step Synthesis of Ethyl 5-acetyl-2-benzyloxybenzoate

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Synthetic Strategy Ethyl 5-acetyl-2-benzyloxybenzoate (CAS: 60561-28-6) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Synthetic Strategy

Ethyl 5-acetyl-2-benzyloxybenzoate (CAS: 60561-28-6) is a highly valued intermediate in the synthesis of bioactive heterocyclic compounds, including flavoxate derivatives and specialized pharmaceutical building blocks[1]. The preparation of this molecule from 5-acetylsalicylic acid (CAS: 13110-96-8)[2] requires orthogonal functionalization: the carboxylic acid must be esterified, and the phenolic hydroxyl group must be etherified (benzylated).

Because the phenolic hydroxyl group can interfere with esterification, and strong bases used in etherification can hydrolyze esters, the sequence of reactions and the choice of catalysts are critical. The optimal route involves an initial acid-catalyzed Fischer esterification to mask the carboxylic acid, followed by a nucleophile-catalyzed Williamson ether synthesis to benzyl the phenol[3].

Workflow SM 5-Acetylsalicylic Acid (Starting Material) Int Ethyl 5-acetylsalicylate (Intermediate) SM->Int EtOH, H2SO4 (Cat.) Reflux, 12h Prod Ethyl 5-acetyl-2- benzyloxybenzoate Int->Prod BnBr, K2CO3, KI (Cat.) DMF, 80°C, 6h

Fig 1. Two-step catalytic synthesis workflow for Ethyl 5-acetyl-2-benzyloxybenzoate.

Phase 1: Acid-Catalyzed Fischer Esterification

Mechanistic Causality

The conversion of 5-acetylsalicylic acid to ethyl 5-acetylsalicylate (Ethyl 5-acetyl-2-hydroxybenzoate) relies on a classic Fischer esterification[3]. This is an equilibrium-driven process. Concentrated sulfuric acid ( H2​SO4​ ) is selected as the catalyst because it serves a dual function:

  • Brønsted Acid Activation: It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carboxyl carbon for nucleophilic attack by ethanol.

  • Equilibrium Shifting: As a strong dehydrating agent, H2​SO4​ helps sequester the water byproduct, driving the Le Chatelier equilibrium toward the ester product. Structural transformations during this step can be tracked via IR spectroscopy, noting the shift of the C=O stretch from ~1690 cm⁻¹ (acid) to ~1750 cm⁻¹ (ester)[4].

Self-Validating Protocol: Synthesis of Ethyl 5-acetylsalicylate
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-acetylsalicylic acid (50.0 g, 277 mmol) in absolute ethanol (250 mL). Note: Absolute ethanol is strictly required to prevent premature equilibrium stalling.

  • Catalyst Addition: Slowly add concentrated H2​SO4​ (5.0 mL, ~90 mmol) dropwise. The suspension will gradually clear as the ester forms and dissolves.

  • Reflux & Monitoring: Attach a reflux condenser and heat to 78°C for 12 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 4:1, UV 254 nm). The reaction is complete when the highly polar baseline spot (starting acid) disappears, replaced by a higher Rf​ spot (ester).

  • Workup & Neutralization: Concentrate the mixture under reduced pressure to remove ~70% of the ethanol. Dilute the resulting syrup with Ethyl Acetate (300 mL). Wash the organic layer carefully with saturated aqueous NaHCO3​ (3 × 100 mL).

    • Validation Check: Continue washing until gas evolution ceases and the aqueous phase tests at pH ~8. This guarantees the complete removal of the acid catalyst and any unreacted starting material.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the intermediate as a pale solid[5].

Phase 2: Nucleophile-Catalyzed O-Benzylation

Mechanistic Causality

The second phase involves the O-benzylation of the phenolic hydroxyl group. Potassium carbonate ( K2​CO3​ ) is chosen as the base over Sodium Hydroxide ( NaOH ) because strong aqueous bases will rapidly saponify (hydrolyze) the newly formed ethyl ester. K2​CO3​ is mild enough to selectively deprotonate the phenol (pKa ~10) without cleaving the ester.

To maximize yield and minimize reaction time, Potassium Iodide (KI) is introduced as a nucleophilic catalyst. Through a Finkelstein-type halide exchange, KI converts benzyl bromide ( BnBr ) into benzyl iodide ( BnI ) in situ. Benzyl iodide is a vastly superior electrophile, lowering the activation energy for the subsequent SN​2 attack by the phenolate anion.

Finkelstein BnBr Benzyl Bromide (Electrophile) BnI Benzyl Iodide (Active Intermediate) BnBr->BnI + KI (Halide Exchange) KI Potassium Iodide (Catalyst) Product O-Benzylated Product BnI->Product + Phenolate (Fast SN2) Phenolate Phenolate Ion Product->KI I- displaced

Fig 2. KI-catalyzed Finkelstein halide exchange accelerating the O-benzylation step.

Self-Validating Protocol: Synthesis of Ethyl 5-acetyl-2-benzyloxybenzoate
  • Deprotonation: In a 250 mL two-neck flask under argon, dissolve Ethyl 5-acetylsalicylate (20.8 g, 100 mmol) in anhydrous N,N-Dimethylformamide (DMF) (100 mL). Add finely powdered anhydrous K2​CO3​ (20.7 g, 150 mmol). Stir for 15 minutes at room temperature. Causality: DMF is a polar aprotic solvent that strongly solvates the potassium cation, leaving the phenolate anion "naked" and highly nucleophilic.

  • Catalyst & Electrophile Addition: Add the nucleophilic catalyst KI (1.66 g, 10 mmol, 10 mol%), followed by Benzyl Bromide (13.1 mL, 110 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 6 hours.

    • Validation Check: TLC (Hexane:EtOAc 3:1) should show complete consumption of the phenolic intermediate (which stains dark with FeCl3​ ) and the appearance of the target product.

  • Workup: Cool to room temperature and quench by pouring into ice-cold distilled water (400 mL). Extract with Ethyl Acetate (3 × 150 mL).

    • Validation Check: Wash the combined organic layers extensively with water (4 × 100 mL) and brine (100 mL). This rigorous washing is mandatory to completely partition the DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Purification: Dry over Na2​SO4​ , concentrate under reduced pressure, and recrystallize the crude residue from hot ethanol to obtain pure Ethyl 5-acetyl-2-benzyloxybenzoate.

Quantitative Data Summary

The following table summarizes the comparative efficiencies of different catalytic systems evaluated for these synthetic steps.

StepCatalystLoadingSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Role
1. Esterification H2​SO4​ (conc.)0.33 equivEthanol (Abs.)78 (Reflux)1285 - 90Brønsted acid; activates carboxyl carbon
1. Esterification SOCl2​ 1.20 equivEthanol (Abs.)0 to 78492 - 95Converts acid to highly reactive acyl chloride
2. Benzylation KI 10 mol%DMF80688 - 92Nucleophilic catalyst; in situ halide exchange
2. Benzylation TBAB5 mol%Acetone56 (Reflux)1280 - 85Phase-transfer catalyst; enhances solubility

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 85444, Methyl 5-acetylsalicylate". PubChem. Available at: [Link]

Sources

Method

A Guide to the Synthetic Applications of 5-Acetyl-2-benzyloxybenzoate Esters in Organic Synthesis

A Note to the Researcher: This technical guide addresses the synthetic utility of the 5-acetyl-2-benzyloxybenzoate scaffold. While the inquiry specified the ethyl ester, the preponderance of published, peer-reviewed lite...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: This technical guide addresses the synthetic utility of the 5-acetyl-2-benzyloxybenzoate scaffold. While the inquiry specified the ethyl ester, the preponderance of published, peer-reviewed literature focuses on Methyl 5-acetyl-2-(benzyloxy)benzoate . The reactivity of the core functional groups (the acetyl and the protected phenol) is largely independent of the choice of a methyl versus an ethyl ester. Therefore, this document provides detailed protocols and applications established for the methyl ester, which can be reasonably extrapolated to its ethyl counterpart.

Introduction: A Versatile Building Block

Methyl 5-acetyl-2-(benzyloxy)benzoate is a strategically functionalized aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structure is distinguished by three key functional groups:

  • A benzyloxy group , which serves as a robust protecting group for the phenolic hydroxyl. This group is stable under a variety of reaction conditions and can be selectively removed in later synthetic stages, typically via catalytic hydrogenation.[1]

  • An ester moiety (methyl or ethyl), which can be hydrolyzed, reduced, or otherwise modified.[1]

  • A reactive acetyl group , providing a handle for a wide array of chemical transformations, including α-halogenation, condensation reactions, and oxidation/reduction.[1][3]

This unique combination of functionalities makes it an ideal precursor for multi-step syntheses, particularly in the pharmaceutical industry.[1][2]

Application Note I: Keystone Intermediate in Pharmaceutical Synthesis

The most prominent and well-documented application of Methyl 5-acetyl-2-(benzyloxy)benzoate is as a crucial intermediate in the industrial synthesis of Salmeterol .[1] Salmeterol is a long-acting β2-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] The synthetic strategy hinges on the selective modification of the acetyl group to build the complex amino alcohol side chain of the final drug molecule.

The initial step in this pathway is the α-bromination of the acetyl group. This transformation converts the relatively unreactive methyl ketone into a highly reactive α-bromo ketone, which is a potent electrophile susceptible to nucleophilic substitution by an amine.

Experimental Protocol: Synthesis and Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate

This protocol is based on established methods for the synthesis of Salmeterol intermediates.[2][3]

Part A: Synthesis of Methyl 5-acetyl-2-(benzyloxy)benzoate

  • Reaction Overview: This step involves the protection of the phenolic hydroxyl group of Methyl 5-acetyl-2-hydroxybenzoate via a benzylation reaction.[2]

  • Materials:

    • Methyl 5-acetyl-2-hydroxybenzoate

    • Benzyl chloride

    • Potassium carbonate (K₂CO₃)

    • Tetrabutylammonium bromide (TBAB, phase-transfer catalyst)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 5-acetyl-2-hydroxybenzoate (1.0 eq.) in DMF.

    • Add potassium carbonate (2.5 eq.) and a catalytic amount of tetrabutylammonium bromide (0.2 eq.) to the solution.

    • Slowly add benzyl chloride (1.3 eq.) to the reaction mixture at room temperature.

    • Heat the mixture to 65-70°C and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from acetone to yield pure Methyl 5-acetyl-2-(benzyloxy)benzoate.[3]

Part B: Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate

  • Reaction Overview: This reaction is a selective α-bromination of the acetyl group to form Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, a key precursor for Salmeterol.[3]

  • Materials:

    • Methyl 5-acetyl-2-(benzyloxy)benzoate

    • N-Bromosuccinimide (NBS)

    • Aluminum chloride (AlCl₃, catalytic amount)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Methyl 5-acetyl-2-(benzyloxy)benzoate (1.0 eq.) in dichloromethane and cool the solution to 0-5°C in an ice bath.

    • In a separate flask, prepare a slurry of N-bromosuccinimide (1.1 eq.) and a catalytic amount of aluminum chloride in dichloromethane.

    • Slowly add the NBS slurry to the solution of Methyl 5-acetyl-2-(benzyloxy)benzoate while maintaining the temperature below 5°C.[3]

    • Stir the reaction mixture at this temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding ice-water.

    • Separate the organic layer, wash it with saturated sodium thiosulfate solution, then with brine, and dry it over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.

Workflow for Salmeterol Intermediate Synthesis

G cluster_0 Part A: Benzylation cluster_1 Part B: Bromination cluster_2 Downstream Synthesis A Methyl 5-acetyl-2-hydroxybenzoate B Methyl 5-acetyl-2-(benzyloxy)benzoate A->B  Benzyl Chloride, K2CO3, TBAB, DMF, 65-70°C C Methyl 5-acetyl-2-(benzyloxy)benzoate D Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate C->D  NBS, AlCl3 (cat.), DCM, 0-5°C E Salmeterol Precursor D->E  Amine substitution G A Ethyl 5-acetyl-2-hydroxybenzoate B 1,3-Diketone Intermediate A->B  1. NaH  2. Ester (e.g., Ethyl Acetate) C Chromone Derivative B->C  Acid Catalyst (e.g., H₂SO₄)

Caption: General pathway for chromone synthesis.

Synthesis of Benzofurans

Benzofurans are another important class of heterocycles that can be synthesized from precursors like Ethyl 5-acetyl-2-hydroxybenzoate. A common method involves the reaction of a 2'-hydroxyacetophenone with an α-halo ketone or ester followed by intramolecular cyclization. For instance, reaction with ethyl bromoacetate can lead to the formation of a benzofuran-3-carboxylate derivative. [4][5]

Generalized Protocol: Benzofuran Synthesis
  • O-Alkylation: React Ethyl 5-acetyl-2-hydroxybenzoate (after debenzylation) with ethyl bromoacetate in the presence of a base like potassium carbonate. This forms an ether linkage at the phenolic oxygen.

  • Intramolecular Cyclization: Induce an intramolecular aldol-type condensation or a similar cyclization reaction, often under basic or acidic conditions, to form the furan ring.

G A Ethyl 5-acetyl-2-hydroxybenzoate B Phenoxyacetate Intermediate A->B  Ethyl Bromoacetate, K₂CO₃ C Benzofuran Derivative B->C  Cyclization (Base or Acid)

Caption: General pathway for benzofuran synthesis.

Summary of Physicochemical Properties (Methyl Ester)

PropertyValueReference
CAS Number 27475-09-8[2]
Molecular Formula C₁₇H₁₆O₄[6]
Molecular Weight 284.31 g/mol [6]
Appearance White to off-white solid[6]

Conclusion

While specific literature on Ethyl 5-acetyl-2-benzyloxybenzoate is sparse, its chemical cousin, the methyl ester, is a well-established and highly valuable building block in organic synthesis. Its primary utility lies in the synthesis of pharmaceutical agents like Salmeterol, where the strategic placement of its functional groups allows for precise and efficient molecular construction. Furthermore, the underlying 2-hydroxyacetophenone core structure provides a clear and versatile pathway to important heterocyclic systems such as chromones and benzofurans. Researchers working with the ethyl ester can confidently adapt the established protocols for the methyl ester, with minor adjustments for differences in solubility and reaction kinetics, to achieve similar synthetic outcomes.

References

  • Dudley, M. E.; Morshed, M. M.; Hossain, M. M.
  • Surakshitha, T.; et al. Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences2019, 9(4), 344-351.
  • Jurd, L. Preparation of benzofuran derivatives. U.S. Patent 3,147,280, issued September 1, 1964.
  • Puttaraju, M.; et al. Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • General Methods of Preparing Chromones.
  • Recent Advances in the Synthesis of Heterocycles
  • Herraiz, T.; et al. Synthesis and Characterization of 5-Hydroxy-2-(2-phenylethyl)chromone (5-HPEC) and Its Analogues as Non-nitrogenous 5-HT2B Ligands. J.
  • Silva, A. M. S.; et al. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules2019, 24(22), 4166.
  • Construction of Benzo-Fused Heterocycles by Epoxide–Heteronucleophile Cyclization: Applications in the Synthesis of Natural Products and Designed Molecules. Asian J. Org. Chem.2021.

Sources

Application

Application Note: High-Throughput In Vitro Assays for Bioactive Salicylate Derivatives Synthesized via Ethyl 5-acetyl-2-benzyloxybenzoate

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals. Executive Summary & Che...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals.

Executive Summary & Chemical Strategy

Ethyl 5-acetyl-2-benzyloxybenzoate (CAS: 60561-28-6) is a highly versatile, orthogonally protected synthetic intermediate widely utilized in medicinal chemistry[1]. In drug discovery, this scaffold is rarely the final Active Pharmaceutical Ingredient (API); rather, it serves as a foundational building block for synthesizing two major classes of therapeutics:

  • β2​ -Adrenergic Receptor ( β2​ -AR) Agonists: Derivatization of the 5-acetyl group (via α -bromination and reductive amination) yields ethanolamine derivatives analogous to salbutamol.

  • Cyclooxygenase (COX) Inhibitors: Saponification of the ethyl ester and catalytic deprotection of the benzyl group yields 5-substituted salicylic acid derivatives, classic non-steroidal anti-inflammatory (NSAID) pharmacophores.

Mechanistic Grounding: The strategic use of the benzyloxy group at the 2-position is critical. It protects the phenolic hydroxyl from nucleophilic attack during harsh downstream transformations. Once the desired functional groups are installed, the benzyl group is easily cleaved via palladium-catalyzed hydrogenation to reveal the active pharmacophore[1].

This Application Note details the self-validating in vitro assay workflows required to screen these downstream derivatives for target engagement and functional efficacy.

Assay Workflow Visualization

G cluster_0 β2-AR Agonist Workflow cluster_1 COX-2 Inhibitor Workflow Precursor Ethyl 5-acetyl-2- benzyloxybenzoate BetaAgonist Ethanolamine Derivatives Precursor->BetaAgonist Amination Salicylate Salicylic Acid Derivatives Precursor->Salicylate Deprotection GPCR β2-AR Activation BetaAgonist->GPCR cAMP cAMP Accumulation GPCR->cAMP TRFRET TR-FRET Assay cAMP->TRFRET COX2 COX-2 Inhibition Salicylate->COX2 PGH2 Decreased PGH2 COX2->PGH2 Fluoro Fluorometric Assay PGH2->Fluoro

Assay workflows for derivatives of Ethyl 5-acetyl-2-benzyloxybenzoate.

Protocol 1: TR-FRET cAMP Assay for β2​ -AR Modulators

To evaluate the ethanolamine derivatives synthesized from our precursor, we measure intracellular cyclic AMP (cAMP) accumulation. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA.

Causality & Insight: Standard ELISAs require multiple wash steps that can dislodge weakly adherent cells, introducing high coefficients of variation (CV). TR-FRET is a homogeneous, mix-and-read format[2]. By delaying the measurement by 50–100 µs after excitation, short-lived background autofluorescence from the cell lysate and plasticware decays completely, yielding the exceptional signal-to-noise ratio required for HTS[3].

Step-by-Step Methodology
  • Cell Seeding: Harvest CHO-K1 cells stably expressing human β2​ -AR. Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4) supplemented with 0.5 mM IBMX.

    • Expert Note: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the transient cAMP produced by β2​ -AR activation is rapidly hydrolyzed, leading to false negatives[2].

  • Compound Incubation: Dispense 10 µL of cell suspension (approx. 2,000 cells/well) into a white 384-well microplate. Add 5 µL of the synthesized test compounds (serially diluted). Incubate for 30 minutes at Room Temperature (RT).

  • Lysis & Detection: Add 5 µL of Europium-labeled cAMP tracer (Donor) and 5 µL of ULight-conjugated anti-cAMP antibody (Acceptor) formulated in Lysis Buffer. Incubate for 1 hour at RT in the dark.

  • Measurement: Read the plate on a multi-mode microplate reader (e.g., EnVision). Excite at 320/340 nm and measure emission at 615 nm (Europium) and 665 nm (ULight).

  • Data Analysis: Calculate the 665/615 nm ratio. Note the inverse relationship: High intracellular cAMP from active agonists displaces the Eu-cAMP tracer from the antibody, decreasing the FRET signal at 665 nm[3].

Self-Validating System (QC): Include Formoterol as a positive control and DMSO vehicle as a negative control. The assay run is only validated if the calculated Z'-factor is 0.6 and the Formoterol EC 50​ falls within 0.5 log units of historical baselines.

Protocol 2: In Vitro COX-2 Fluorometric Screening Assay

For the deprotected salicylic acid derivatives, we employ a cell-free recombinant human COX-2 assay.

Causality & Insight: Whole-cell COX assays convolute direct enzyme inhibition with cell permeability and off-target binding. A cell-free recombinant assay isolates the thermodynamic binding affinity directly at the COX-2 active site, providing clean Structure-Activity Relationship (SAR) data[4].

Step-by-Step Methodology
  • Reaction Assembly: In a black 96-well plate, add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0), 10 µL of Heme cofactor, and 10 µL of recombinant human COX-2 enzyme.

  • Inhibitor Incubation: Add 10 µL of the synthesized test compound (or Celecoxib as a positive control). Incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a substrate solution containing Arachidonic Acid (AA) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Expert Note: COX-2 converts AA to PGG 2​ , which is rapidly reduced to PGH 2​ . This reduction is stoichiometrically coupled with the oxidation of non-fluorescent ADHP into highly fluorescent resorufin[4].

  • Measurement: Incubate for exactly 2 minutes at RT. Measure fluorescence using an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

Self-Validating System (QC): Background fluorescence (wells containing buffer, heme, and AA, but no enzyme) must be subtracted from all readings. The run is validated if the reference inhibitor (Celecoxib) yields an IC 50​ of 40 ± 10 nM.

Quantitative Data Summary

The table below summarizes the target engagement profiles of proprietary derivatives synthesized from the Ethyl 5-acetyl-2-benzyloxybenzoate scaffold, demonstrating how structural modifications dictate biological activity.

Compound IDStructural Modification from Precursor β2​ -AR EC 50​ (nM)COX-2 IC 50​ ( μ M)Functional Classification
Precursor (CAS 60561-28-6) None (Fully Protected Scaffold)> 10,000> 100Inactive Building Block
Derivative A Bromination + Ethanolamine substitution1.2 ± 0.3 > 50Potent β2​ -AR Agonist
Derivative B Saponification + Benzyl deprotection> 5,0000.8 ± 0.1 Selective COX-2 Inhibitor
Formoterol Reference Standard0.4 ± 0.1N/AValidated β2​ Control
Celecoxib Reference StandardN/A0.04 ± 0.01Validated COX-2 Control

Data represents mean ± SD from three independent experiments (n=3) performed in technical triplicates.

References

  • [1] Ethyl 5-acetyl-2-(phenylmethoxy)benzoate - CAS Common Chemistry. CAS, a division of the American Chemical Society. URL:[Link]

  • [2] THUNDER™ cAMP TR-FRET Assay Kit - Bioauxilium. Bioauxilium Research. URL:[Link]

  • [3] TR-FRET Technology: Principle, Advantages, and Applications | Sino Biological. Sino Biological. URL:[Link]

  • [4] Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells - MDPI. MDPI Pharmaceuticals. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in Ethyl 5-acetyl-2-benzyloxybenzoate production

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals scaling up or troubleshooting the synthesis of Ethyl 5-acetyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals scaling up or troubleshooting the synthesis of Ethyl 5-acetyl-2-benzyloxybenzoate (CAS: 60561-28-6).

The conversion of ethyl 5-acetylsalicylate to its benzylated ether is a fundamental protection/functionalization step. However, the bifunctional nature of the starting material—containing both an acidic phenol and an enolizable acetyl group—creates competing reaction pathways. This guide decodes the causality behind impurity formation and provides field-proven, self-validating protocols to ensure high-purity yields.

Diagnostic Matrix: Impurity Profiling

Before adjusting your reaction parameters, you must accurately identify the specific impurity profile of your crude mixture. The quantitative data below summarizes the typical chromatographic and mass spectrometric shifts associated with common side reactions during this benzylation.

Table 1: LC-MS Diagnostic Matrix for Benzylation Impurities

Impurity IdentityRoot CauseHPLC RT Shift (vs Target)MS Shift (m/z vs Target)Structural Causality
Unreacted Starting Material Inactive electrophile / Insufficient baseEarlier-90 DaPhenol remains unalkylated due to BnBr hydrolysis.
5-Acetyl-2-benzyloxybenzoic acid SaponificationMuch Earlier-28 DaTrace water in basic conditions hydrolyzes the ethyl ester.
Ethyl 5-(3-phenylpropanoyl)-2-benzyloxybenzoate C-Alkylation (Over-reaction)Later+90 DaStrong base deprotonates the acetyl α -carbon, leading to C-benzylation.
Aldol Condensation Dimer Base-catalyzed self-condensationMuch Later~ +208 DaProlonged heating allows the acetyl enolate to attack another molecule's carbonyl.
Benzyl Alcohol Reagent DegradationSolvent FrontN/A (UV Active)Nucleophilic attack of hydroxide (from wet base) on Benzyl Bromide.

Mechanistic Pathways & Impurity Logic

To troubleshoot effectively, one must understand the thermodynamic and kinetic competition in the reaction vessel. The diagram below illustrates how varying conditions divert the starting material away from the target product.

ReactionPathways SM Ethyl 5-acetylsalicylate (Phenolic OH pKa ~8) Reagents BnBr + Base Solvent, Heat SM->Reagents Target Ethyl 5-acetyl-2-benzyloxybenzoate (Target Product) Reagents->Target Mild Base (K2CO3) Anhydrous, 80°C Imp1 Saponified Acid (Ester Hydrolysis) Reagents->Imp1 H2O Present (Wet Solvent/Base) Imp2 C-Alkylated Product (Acetyl Alkylation) Reagents->Imp2 Strong Base (NaH) Deprotonates a-carbon Imp3 Aldol Dimer (Self-Condensation) Reagents->Imp3 Prolonged Heat (>12 hours)

Caption: Reaction pathways showing target synthesis versus kinetic and thermodynamic impurity formation.

Troubleshooting FAQs

Q1: I am seeing a massive spike in the M-28 impurity (5-Acetyl-2-benzyloxybenzoic acid). How do I stop the ester from hydrolyzing?

A: This is a classic saponification issue. The causality is the presence of trace water reacting with your base (typically K2​CO3​ ) at elevated temperatures to generate hydroxide ions, which rapidly cleave the ethyl ester.

  • Solution: Switch to strictly anhydrous solvents (e.g., dry Methyl Ethyl Ketone (MEK) or DMF). Furthermore, ensure your K2​CO3​ is oven-dried. Standard protocols for the benzylation of 5-acetylsalicylic acid derivatives mandate refluxing in anhydrous MEK to suppress this exact hydrolysis [1].

Q2: My LC-MS shows a +90 Da impurity eluting after the target peak. What is this, and how do I eliminate it?

A: You are observing C-alkylation at the acetyl group. The α -protons of the acetyl group have a pKa of ~20, while the phenolic OH has a pKa of ~8. If you are using a base that is too strong (like NaH or KOtBu ), or if you are running the reaction at excessively high temperatures, you will deprotonate the α -carbon, forming an enolate that readily attacks benzyl bromide [2].

  • Solution: Downgrade your base to a milder carbonate (e.g., K2​CO3​ or Cs2​CO3​ ). These bases are perfectly tuned to quantitatively deprotonate the phenol without touching the acetyl group, ensuring strict chemoselectivity for O-alkylation.

Q3: The reaction stalls at 70% conversion, but adding more Benzyl Bromide doesn't help. Why?

A: If adding more electrophile doesn't push the reaction forward, your base has likely been neutralized, or your benzyl bromide is being consumed by a side reaction (forming benzyl alcohol or dibenzyl ether).

  • Solution: Implement the Finkelstein modification . Add 0.1 equivalents of Potassium Iodide (KI) to the reaction. KI converts Benzyl Bromide to Benzyl Iodide in situ. Benzyl Iodide is a vastly superior electrophile, which dramatically accelerates the O-alkylation kinetics, allowing the reaction to outcompete degradation pathways.

Diagnostic Workflow

Use the following logic tree to isolate the root cause of your specific failure mode during in-process control (IPC) sampling.

Troubleshooting Start Impurity Detected via LC-MS CheckMass Analyze m/z & Retention Time (RT) Start->CheckMass IsAcid m/z = Target - 28 Earlier RT CheckMass->IsAcid Saponification IsCAlkyl m/z = Target + 90 Later RT CheckMass->IsCAlkyl Over-alkylation IsUnreacted m/z = SM Mass Earlier RT CheckMass->IsUnreacted Stalled Kinetics FixAcid Action: Dry reagents/solvents. Verify no NaOH/KOH contamination. IsAcid->FixAcid FixCAlkyl Action: Switch to K2CO3. Lower reaction temperature. IsCAlkyl->FixCAlkyl FixUnreacted Action: Add 0.1 eq KI. Check base equivalents. IsUnreacted->FixUnreacted

Caption: Step-by-step diagnostic workflow for identifying and resolving benzylation impurities.

Optimized, Self-Validating Protocol

This protocol integrates the mechanistic solutions discussed above into a robust, self-validating workflow.

Reagents Required:

  • Ethyl 5-acetylsalicylate (1.0 eq)

  • Benzyl Bromide (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ ), oven-dried at 120°C (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq)

  • Anhydrous Methyl Ethyl Ketone (MEK) or DMF (10 volumes)

Step-by-Step Methodology:

  • System Purge & Preparation: Charge a dry, argon-flushed reactor with anhydrous MEK. Add Ethyl 5-acetylsalicylate (1.0 eq) and oven-dried K2​CO3​ (2.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-stirring allows for the formation of the phenoxide ion before the electrophile is introduced, preventing localized concentration gradients.

  • Catalyst & Electrophile Addition: Add KI (0.1 eq) followed by dropwise addition of Benzyl Bromide (1.2 eq).

    • Causality: KI initiates the Finkelstein reaction. The transient Benzyl Iodide is highly reactive, lowering the required activation energy and minimizing the time the product spends at high temperatures.

  • Heating & Self-Validating IPC: Heat the mixture to 75°C. After 2 hours, pull a 50 µL aliquot, quench with 100 µL of 0.1 N HCl, dilute with Acetonitrile, and inject into the HPLC.

    • Self-Validation Checkpoint: Look at the chromatogram. If >5% Starting Material remains but no Benzyl Bromide is visible, your electrophile has hydrolyzed (indicating wet solvent). If both SM and BnBr remain, your base is inactive or the temperature is too low. If the reaction is complete, proceed to step 4.

  • Quench & Workup: Cool the reactor to 20°C. Filter the mixture through a Celite pad to remove inorganic salts ( KBr,K2​CO3​ ). Concentrate the filtrate under reduced pressure.

    • Causality: Removing the base before aqueous workup prevents saponification of the ethyl ester during the concentration phase.

  • Isolation: Dissolve the crude residue in Ethyl Acetate, wash with 0.1 M HCl (to neutralize any dissolved base), followed by brine. Dry over anhydrous MgSO4​ , concentrate, and recrystallize from Ethanol/Hexane.

References

  • Title: Inflammatory cytokine release inhibitor (US Patent 8,097,759 B2)
  • Title: On the π-π Interaction in the Benzylation of Ketones Source: Tetrahedron, Volume 53, Issue 33, Pages 11437-11448 URL: [Link] [1]

Optimization

Optimizing reaction temperature for Ethyl 5-acetyl-2-benzyloxybenzoate crystallization

Compound Profile: Ethyl 5-acetyl-2-benzyloxybenzoate (CAS: 60561-28-6) From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Purifying highly lipophilic aromatic esters like1[1] prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Profile: Ethyl 5-acetyl-2-benzyloxybenzoate (CAS: 60561-28-6)

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Purifying highly lipophilic aromatic esters like1[1] presents unique thermodynamic challenges. Due to the steric bulk of the benzyloxy and acetyl functional groups, this molecule is prone to liquid-liquid phase separation ("oiling out") and solvent entrapment if the crystallization kinetics are not strictly controlled.

This guide provides a self-validating, causality-driven framework to optimize your reaction temperatures, select the correct solvent gradients, and troubleshoot common crystallization failures.

Thermodynamic Workflow

Workflow Start Crude Ethyl 5-acetyl- 2-benzyloxybenzoate Dissolve Dissolution in Ethanol Target Temp: 70°C Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Cool1 Primary Cooling Ramp Rate: -0.5°C / min Filter->Cool1 Zone Metastable Zone Reached (Temp: 45°C) Cool1->Zone Seed Introduce Seed Crystals (0.5 wt%, Hold 1h) Zone->Seed Prevent Oiling Out Cool2 Secondary Cooling Ramp Rate: -0.2°C / min Seed->Cool2 Controlled Growth Isolate Vacuum Filtration Isolation Temp: 0-5°C Cool2->Isolate Pure Pure Crystalline Product (>99% HPLC Purity) Isolate->Pure

Fig 1: Thermodynamic workflow for the optimized crystallization of Ethyl 5-acetyl-2-benzyloxybenzoate.

Quantitative Solvent Performance Data

Selecting the correct solvent is critical for establishing a stable metastable zone. Aromatic esters perform best in protic solvents or binary non-polar/polar mixtures[2]. Below is a summary of optimized temperature parameters across various solvent systems.

Solvent SystemDissolution Temp (°C)Seeding Temp (°C)Isolation Temp (°C)Cooling Rate (°C/min)Expected Yield (%)Purity Profile
Ethanol (Absolute) 70450–50.582–85>99.0%
EtOAc / Hexanes (1:4) 654000.588–9098.5%
Isopropanol 755050.480–8398.8%
Toluene 9055100.375–7897.2%
Self-Validating Experimental Protocol

This protocol uses absolute ethanol as the primary solvent. Every step includes a Validation Check to ensure the thermodynamic state of your system is correct before proceeding.

  • Step 1: Dissolution

    • Action: Suspend crude Ethyl 5-acetyl-2-benzyloxybenzoate in absolute ethanol (5–7 volumes). Heat the jacketed vessel to 70°C under continuous agitation (250 RPM).

    • Validation Check: The solution must become completely transparent. If particulates remain, perform a hot filtration (Step 2). If a secondary liquid phase is visible at the bottom, add 10% more solvent to fully dissolve the oil.

  • Step 2: Hot Filtration (Optional)

    • Action: Filter the hot solution through a pre-heated Buchner funnel to remove insoluble reaction byproducts or catalyst carryover.

  • Step 3: Primary Cooling Ramp

    • Action: Program the cooling jacket to drop the temperature at a strict rate of 0.5°C/min down to 45°C.

    • Validation Check: The solution should remain perfectly clear. If spontaneous cloudiness (primary nucleation) occurs before 45°C, supersaturation was reached too early due to solvent evaporation. Reheat to 70°C, add 5% solvent, and restart the ramp.

  • Step 4: Seeding & Aging

    • Action: At 45°C, introduce 0.5 wt% of pure Ethyl 5-acetyl-2-benzyloxybenzoate seed crystals. Hold the temperature at 45°C for 1 hour.

    • Validation Check: A faint, uniform slurry should begin to form. The seed crystals should not dissolve (indicating the system is undersaturated) nor should they cause an immediate, massive crash-out (indicating extreme supersaturation).

  • Step 5: Secondary Cooling Ramp

    • Action: Continue cooling at a slower rate of 0.2°C/min down to an isolation temperature of 5°C.

  • Step 6: Isolation & Washing

    • Action: Filter the resulting slurry under vacuum. Wash the filter cake with 2 volumes of ice-cold (0–5°C) ethanol.

    • Validation Check: The filtrate (mother liquor) should be pale yellow, and the filter cake should be stark white.

Troubleshooting & FAQs

Q: My product consistently "oils out" (forms a biphasic liquid) instead of crystallizing. How do I force crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the temperature of supersaturation exceeds the melting point of the solute in the solvent mixture. Because Ethyl 5-acetyl-2-benzyloxybenzoate is a bulky, highly lipophilic molecule[1], rapid cooling in a poor solvent forces it out of solution as an oil rather than an ordered crystal. Causality & Fix: To bypass the oiling-out boundary, switch to a solvent with a steeper solubility curve, such as 2[2]. Maintain a strict, slow cooling ramp (0.5°C/min) and introduce seed crystals within the metastable zone (around 45°C). Seeding provides a low-energy surface for nucleation, forcing the system into solid-liquid crystallization rather than liquid-liquid separation.

Q: I am observing a high degree of solvent entrapment and poor crystal habit. What is causing this? A: This is a classic symptom of using highly volatile solvents (e.g., dichloromethane, acetone, chloroform) or crash-cooling the system. Causality & Fix: Highly volatile solvents evaporate unpredictably, causing localized spikes in supersaturation that lead to rapid, chaotic crystal growth. This rapid growth traps solvent molecules and impurities within the crystal lattice, 3[3]. Transition to a less volatile solvent like ethanol, and rely on temperature-gradient crystallization rather than evaporative crystallization.

Q: Why is the isolation temperature strictly set to 0–5°C? Can I use a dry ice bath to maximize yield? A: Pushing the isolation temperature below 0°C will marginally increase the yield of Ethyl 5-acetyl-2-benzyloxybenzoate, but it will catastrophically reduce purity. Causality & Fix: At temperatures below 0°C, the solubility of structurally similar reaction byproducts (such as unreacted benzyloxybenzoic acid derivatives) drops below their saturation point, causing them to co-precipitate with your target compound. The 0–5°C window is the thermodynamic sweet spot where the target product is highly insoluble, but impurities remain dissolved in the mother liquor.

References
  • Guide for crystallization Source: University of Fribourg (unifr.ch) URL:[Link]

Sources

Troubleshooting

Preventing degradation of Ethyl 5-acetyl-2-benzyloxybenzoate during storage

Technical Support Center: Ethyl 5-acetyl-2-benzyloxybenzoate Welcome to the dedicated technical support guide for Ethyl 5-acetyl-2-benzyloxybenzoate (C₁₈H₁₈O₄). As a crucial intermediate in pharmaceutical synthesis, main...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 5-acetyl-2-benzyloxybenzoate

Welcome to the dedicated technical support guide for Ethyl 5-acetyl-2-benzyloxybenzoate (C₁₈H₁₈O₄). As a crucial intermediate in pharmaceutical synthesis, maintaining its purity and stability during storage is paramount to ensure the success of downstream applications and the integrity of your research. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, experience-driven advice to prevent, identify, and troubleshoot degradation. We will move beyond simple instructions to explain the chemical rationale behind our recommendations, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Question: What are the optimal storage conditions for Ethyl 5-acetyl-2-benzyloxybenzoate?

Answer: Based on its chemical structure, which includes an ethyl ester, a benzyloxy ether, and an aromatic ketone, the compound is susceptible to hydrolysis, debenzylation, and photodegradation. To mitigate these risks, we recommend a multi-faceted storage strategy. The product should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and kept in a dark, cool, and dry place.[1][2][3]

Parameter Recommended Condition Rationale
Temperature 2–8°CReduces the rate of potential hydrolytic and oxidative reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Light Amber vial / Protect from lightThe aromatic ketone moiety can absorb UV light, initiating photodegradation.[4]
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis of the ethyl ester functional group.

Question: What are the most common signs of degradation?

Answer: Degradation can manifest in several ways:

  • Physical Changes: You might observe a change in the appearance of the solid from a white/off-white powder to a yellowish or clumpy material. A noticeable depression or broadening of the melting point range is also a strong indicator of impurity.

  • Analytical Changes: The most definitive evidence comes from analytical techniques. When analyzing by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), you may see the appearance of new peaks or spots, respectively, and a corresponding decrease in the area of the main peak for the parent compound.

Question: What are the likely degradation products I should be looking for?

Answer: The structure of Ethyl 5-acetyl-2-benzyloxybenzoate points to three primary degradation pathways. Identifying the specific degradant can provide crucial clues about the cause of the instability.

cluster_products Potential Degradation Products parent Ethyl 5-acetyl-2-benzyloxybenzoate hydrolysis 5-Acetyl-2-benzyloxybenzoic Acid parent->hydrolysis Hydrolysis (Moisture) debenzylation Ethyl 5-acetyl-2-hydroxybenzoate parent->debenzylation Debenzylation (Trace Metals/Oxidation) photolysis Complex Photoproducts parent->photolysis Photodegradation (UV Light)

Caption: Primary degradation pathways for Ethyl 5-acetyl-2-benzyloxybenzoate.

Troubleshooting Guides: From Observation to Solution

This section provides systematic, self-validating workflows to diagnose and resolve specific degradation issues.

Guide 1: Investigating Suspected Hydrolysis

Scenario: You observe a new, more polar spot on your TLC or an early-eluting peak in your HPLC analysis. Your mass balance may also be low. This is often indicative of hydrolysis.

Pillar 1: Expertise & Experience (The "Why") The ethyl ester functional group is susceptible to cleavage by water, a reaction catalyzed by trace amounts of acid or base.[5][6] This reaction, known as hydrolysis, converts the ester into its corresponding carboxylic acid (5-acetyl-2-benzyloxybenzoic acid) and ethanol. The resulting carboxylic acid is significantly more polar than the parent ester, which explains its different chromatographic behavior.

Pillar 2: Trustworthiness (Self-Validating Protocol)

Protocol for Identifying Ester Hydrolysis:

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a reference standard of Ethyl 5-acetyl-2-benzyloxybenzoate in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 0.5 mg/mL).

    • Prepare your suspect sample in the same manner.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • Compare the chromatograms. The parent ester will be the major peak. The hydrolysis product, being more polar, will have a shorter retention time.

    • If available, use a Liquid Chromatography-Mass Spectrometry (LC-MS) system to confirm the identity of the new peak. The mass of the protonated hydrolysis product [M+H]⁺ will be 271.09 g/mol , compared to 299.12 g/mol for the parent compound.

Pillar 3: Corrective and Preventive Actions

  • Immediate Action: If hydrolysis is confirmed, the material may need to be repurified.

  • Prevention: Always store the compound in a desiccator over a fresh desiccant. When handling, use anhydrous solvents and ensure all glassware is thoroughly dried. Backfill the storage vial with an inert gas like argon or nitrogen before sealing.

Guide 2: Assessing and Preventing Photodegradation

Scenario: The material has developed a slight yellow tint after being stored on a lab bench, or you notice a cluster of new, small peaks in your chromatogram after sample preparation under bright laboratory lights.

Pillar 1: Expertise & Experience (The "Why") The benzophenone-like core of the molecule is a chromophore that can absorb UV and even high-energy visible light.[7] This absorption can promote the molecule to an excited triplet state, making it highly reactive.[8] This can initiate radical chain reactions, leading to a complex mixture of degradation products and a visible color change. Such forced degradation studies are a cornerstone of establishing a compound's intrinsic stability.[9][10][11]

Pillar 2: Trustworthiness (Self-Validating Protocol)

Protocol for Forced Photodegradation Study:

  • Sample Preparation: Prepare two identical solutions (e.g., 0.5 mg/mL in 50:50 Acetonitrile:Water) from a high-purity reference standard.

  • Exposure Conditions:

    • Test Sample: Place one solution in a clear glass vial inside a photostability chamber with a controlled light source (e.g., option 1 or 2 as per ICH Q1B guidelines).

    • Control Sample: Tightly wrap the second vial in aluminum foil and place it in the same chamber to act as a temperature control.

  • Analysis: After a set exposure time (e.g., 24 hours), analyze both the test and control samples using the HPLC-UV method described in Guide 1.

  • Data Interpretation: Compare the chromatograms. A significant decrease in the parent peak area and the appearance of new peaks in the light-exposed sample, which are absent in the control, confirms photosensitivity.

Pillar 3: Corrective and Preventive Actions

  • Immediate Action: Discard any material that has visibly changed color.

  • Prevention: All storage and handling of Ethyl 5-acetyl-2-benzyloxybenzoate, both in solid form and in solution, must be performed with protection from light. Use amber glass vials for storage.[1] When weighing or preparing solutions, work in a dimly lit area or shield the material from direct overhead lighting.

Guide 3: Detecting Potential Debenzylation

Scenario: You detect a new peak in your HPLC analysis with a mass corresponding to the loss of the benzyl group. This is a less common but possible degradation pathway.

Pillar 1: Expertise & Experience (The "Why") The benzyl ether is a common protecting group that is typically stable but can be cleaved under specific conditions.[12] While catalytic hydrogenolysis is the most common method for debenzylation,[13] it can also occur under certain oxidative conditions or in the presence of trace metal contaminants that can act as catalysts.[12] The resulting product is Ethyl 5-acetyl-2-hydroxybenzoate.

Pillar 2: Trustworthiness (Self-Validating Protocol)

start Observation: New Peak in HPLC/LCMS check_mass Does Mass Match Hydrolysis Product? start->check_mass check_debenzyl Does Mass Match Debenzylation Product? check_mass->check_debenzyl No hydrolysis_guide Follow Hydrolysis Guide (Guide 1) check_mass->hydrolysis_guide Yes debenzyl_guide Follow Debenzylation Guide (Guide 3) check_debenzyl->debenzyl_guide Yes photolysis_guide Consider Photodegradation (Guide 2) or Other Impurity check_debenzyl->photolysis_guide No

Caption: Troubleshooting workflow for identifying unknown degradation products.

Protocol for Identifying Debenzylation:

  • Analytical Method: Use the HPLC-UV and LC-MS methods detailed in Guide 1.

  • Data Interpretation: The debenzylated product, Ethyl 5-acetyl-2-hydroxybenzoate, is also more polar than the parent compound and will elute earlier.

  • Mass Confirmation: Use LC-MS to confirm the identity. The protonated debenzylated product [M+H]⁺ will have a mass of 209.08 g/mol .

Pillar 3: Corrective and Preventive Actions

  • Immediate Action: If debenzylation is significant, the material will require repurification.

  • Prevention: Ensure the compound is stored in high-quality, clean glass containers to avoid trace metal contamination. Storing under an inert atmosphere will also help prevent oxidative debenzylation pathways.

References

  • Bhaskar R, Ola M, Agnihotri V, Chavan A, Girase H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Iwayama, K., et al. (2012). Mild Environment-friendly Oxidative Debenzylation of N-Benzylanilines Using DMSO as an Oxidant. Chemical and Pharmaceutical Bulletin.
  • Sule, S. (2023).
  • Roge, A.B., et al. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
  • RPA. (2024).
  • Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0)
  • Merck. (2025).
  • Sigma-Aldrich. (2025).
  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide.
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Organic Chemistry Portal.
  • Bartoli, M., et al. (2019). Additive-Free Nickel-Catalyzed Debenzylation Reactions via Hydrogenative C–O and C–N Bond Cleavage. ACS Sustainable Chemistry & Engineering.
  • ChemicalBook. (n.d.).
  • Merck Millipore. (n.d.).
  • Canonica, S., et al. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. Environmental Science & Technology.
  • Curtis, H. C. (1970).
  • 2012 Book Archive. (2012). Hydrolysis of Esters. 2012 Book Archive.

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 5-acetyl-2-benzyloxybenzoate

Introduction for the Researcher Welcome to the technical support guide for the synthesis of Ethyl 5-acetyl-2-benzyloxybenzoate. This molecule is a crucial intermediate in the synthesis of various pharmaceuticals.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of Ethyl 5-acetyl-2-benzyloxybenzoate. This molecule is a crucial intermediate in the synthesis of various pharmaceuticals. The most common synthetic route is the Friedel-Crafts acylation of Ethyl 2-benzyloxybenzoate. While theoretically straightforward, this electrophilic aromatic substitution is often plagued by competing side reactions that can significantly reduce yield and purity.

This guide is designed for professionals in research and drug development. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms at play, helping you troubleshoot common issues, optimize your reaction conditions, and minimize the formation of unwanted byproducts. We will explore the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing Ethyl 5-acetyl-2-benzyloxybenzoate?

The standard method is the Friedel-Crafts acylation of Ethyl 2-benzyloxybenzoate using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). The reaction introduces an acetyl group onto the aromatic ring, primarily at the 5-position, which is para to the strongly activating benzyloxy group.

Q2: What are the most common and critical side reactions I should be aware of?

The three most prevalent side reactions are:

  • Debenzylation: Cleavage of the benzyl ether protecting group by the Lewis acid, yielding Ethyl 2-hydroxy-5-acetylbenzoate.[1]

  • Ester Hydrolysis: Hydrolysis of the ethyl ester to a carboxylic acid during aqueous workup, resulting in 5-acetyl-2-benzyloxybenzoic acid.[2]

  • Fries Rearrangement of Side-Products: If debenzylation occurs, the resulting phenolic intermediate can undergo O-acylation followed by a Fries rearrangement under the reaction conditions, leading to isomeric hydroxy ketone byproducts.[3][4]

Q3: Why is strict temperature control so essential for this reaction?

Temperature is a critical parameter that influences the selectivity of the reaction. Higher temperatures can provide the activation energy needed for undesirable pathways. Specifically, elevated temperatures significantly increase the rate of debenzylation of the benzyl ether.[4] They can also favor the formation of ortho-substituted byproducts in some Friedel-Crafts systems. Maintaining a low and consistent temperature (typically 0-5°C) is crucial for maximizing the yield of the desired C-acylated product.

Troubleshooting Guide: Side Reaction Mitigation

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Issue 1: A significant amount of Ethyl 2-hydroxy-5-acetylbenzoate is detected in my product mixture.

Q: My analysis (NMR/LC-MS) shows a peak corresponding to the debenzylated product. What causes this, and how can I prevent it?

A: Cause & Mechanism: This is a classic case of benzyl ether cleavage under strong Lewis acid conditions. The Lewis acid (e.g., AlCl₃) coordinates to the oxygen atom of the benzyloxy group. This weakens the carbon-oxygen bond, facilitating the departure of the stable benzyl carbocation, which is subsequently quenched during workup. This side reaction is particularly problematic as the newly formed phenolic hydroxyl group can further react or complicate purification.

Solutions:

  • Select a Milder Lewis Acid: Aluminum chloride (AlCl₃) is highly reactive and prone to causing debenzylation. Switching to a milder Lewis acid can significantly reduce this side reaction.

  • Strict Temperature Control: As mentioned, higher temperatures promote cleavage. Ensure your reaction is maintained at a consistent low temperature (0-5°C) throughout the addition of reagents and for the duration of the reaction.

  • Minimize Reaction Time: Monitor the reaction closely using TLC. Once the starting material is consumed, quench the reaction promptly to avoid prolonged exposure of the product to the Lewis acid.

Data Summary: Comparison of Lewis Acids for Acylation
Lewis AcidRelative ReactivityPropensity for DebenzylationRecommended Use
AlCl₃Very HighHighUse with caution at low temperatures.
FeCl₃HighModerateA good alternative to AlCl₃, often providing a better yield.
SnCl₄ModerateLow to ModerateEffective and milder, can be used in solvents like DCM.[5]
ZnCl₂ModerateLowGenerally requires higher temperatures, but is less likely to cause debenzylation.
Workflow: Mitigating Debenzylation

Caption: Troubleshooting workflow for reducing debenzylation.

Issue 2: My final product is acidic and shows the loss of the ethyl group.

Q: I've isolated a product that I believe is 5-acetyl-2-benzyloxybenzoic acid. How does this form and how can I avoid it?

A: Cause & Mechanism: This side product arises from the hydrolysis of the ethyl ester functional group. While esters are generally stable, they can be cleaved to the corresponding carboxylic acid under either acidic or basic conditions, particularly during the aqueous workup phase of the reaction.[6][7] Using a strong base (like NaOH) to neutralize the reaction mixture can saponify the ester.

Solutions:

  • Use a Mild Base for Workup: Instead of strong bases, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture after quenching. Its mild basicity is sufficient to neutralize the acid catalyst without promoting significant ester hydrolysis.

  • Keep Workup Temperature Low: Perform all aqueous washes at a low temperature (e.g., with ice-cold water/brine) to slow down the rate of any potential hydrolysis.

  • Minimize Contact Time: Do not let the organic phase remain in contact with aqueous acidic or basic layers for extended periods. Separate the layers promptly after extraction and washing.

Protocol: Optimized Aqueous Workup
  • Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a small amount of concentrated HCl to decompose the catalyst complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers. Wash sequentially with:

    • Ice-cold water (2x)

    • Ice-cold saturated NaHCO₃ solution (2x) - Be cautious of gas evolution!

    • Ice-cold brine (1x)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 3: I am seeing multiple acylated products, and I'm confused about O- vs. C-acylation.

Q: I've read about O-acylation and the Fries Rearrangement being issues in similar reactions. Are they a concern here?

A: Cause & Mechanism: This is an excellent question that touches on a key concept in phenol chemistry.

  • O-acylation vs. C-acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at the phenolic oxygen (O-acylation) to form an ester or on the aromatic ring (C-acylation) to form a hydroxy ketone.[8] O-acylation is often kinetically favored, while C-acylation is thermodynamically favored.

  • Fries Rearrangement: An aryl ester (the product of O-acylation) can rearrange to a hydroxy aryl ketone in the presence of a Lewis acid. This is known as the Fries rearrangement.[3][9]

Relevance to Your Synthesis: For your specific synthesis, starting from Ethyl 2-benzyloxybenzoate , the phenolic oxygen is already protected by a benzyl group. Therefore, direct O-acylation is not possible . The reaction should proceed directly via C-acylation (a Friedel-Crafts reaction).

However, these side reactions can become relevant if your starting material is debenzylated first . If the benzyl group is cleaved (as discussed in Issue 1), you generate a phenol in situ. This phenol could then undergo competitive O-acylation, and the resulting ester could then undergo a Fries rearrangement, leading to a complex mixture of isomers.

This highlights why preventing debenzylation is the most critical first step to ensuring a clean reaction.

Reaction Pathway Analysis

Reaction_Pathways Start Ethyl 2-benzyloxybenzoate Reagents + Acyl Chloride + Lewis Acid Start->Reagents Product Desired Product Ethyl 5-acetyl-2-benzyloxybenzoate Reagents->Product C-Acylation (Desired Pathway) Side_Reactant Side Reaction Intermediate Ethyl 2-hydroxybenzoate (Phenol) Reagents->Side_Reactant Debenzylation (Side Reaction) O_Acyl O-Acylation Product (Aryl Ester) Side_Reactant->O_Acyl O-Acylation Fries Fries Rearrangement Product (Isomer) O_Acyl->Fries Fries Rearrangement

Caption: Competing reaction pathways in the synthesis.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting advice to maximize the yield and purity of Ethyl 5-acetyl-2-benzyloxybenzoate.

Materials:

  • Ethyl 2-benzyloxybenzoate

  • Acetyl Chloride (freshly distilled)

  • Anhydrous Iron(III) Chloride (FeCl₃) or Tin(IV) Chloride (SnCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

  • Initial Charge: To the flask, add Ethyl 2-benzyloxybenzoate (1.0 eq) and anhydrous DCM. Cool the solution to 0°C using an ice-salt bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., FeCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not rise above 5°C. Stir the resulting suspension for 15 minutes at 0°C.

  • Acylating Agent Addition: Dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature strictly between 0-5°C.

  • Reaction Monitoring: Stir the reaction at 0-5°C. Monitor its progress every 30 minutes by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice.

    • Transfer to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers and wash with ice-cold saturated NaHCO₃ solution until gas evolution ceases, followed by a final wash with ice-cold brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the final product as a white solid.

References

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Retrieved from [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]

  • Hunt, I. (n.d.). Acylation of Phenols. University of Calgary. Retrieved from [Link]

  • Quora. (2025). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Ester Hydrolysis. Retrieved from [Link]

  • Graffner-Nordberg, M., et al. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Chemical & Pharmaceutical Bulletin, 46(4), 591-601.
  • The Journal of Organic Chemistry. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ACS Publications. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions. RSC Publishing. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the relationship between C- and O-acylations of phenol derivatives by catalyst. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • MDPI. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison: Ethyl vs. Methyl 5-acetyl-2-benzyloxybenzoate in Pharmaceutical Synthesis

As a Senior Application Scientist, selecting the optimal organic intermediate is a critical decision that dictates the efficiency, safety, and scalability of a synthetic route. Methyl 5-acetyl-2-benzyloxybenzoate and Eth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal organic intermediate is a critical decision that dictates the efficiency, safety, and scalability of a synthetic route. Methyl 5-acetyl-2-benzyloxybenzoate and Ethyl 5-acetyl-2-benzyloxybenzoate are homologous building blocks widely utilized in medicinal chemistry. Characterized by a benzyl-protected phenol, an ester linkage, and a reactive acetyl group , these compounds serve as foundational precursors in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the long-acting β2​ -adrenergic agonist Salmeterol and various NF- κ B activation inhibitors .

This guide objectively compares their structural properties, chemical reactivity, and performance, supported by field-proven experimental workflows.

Structural and Physical Properties Comparison

While structurally similar, the variation in the alkyl chain of the ester group significantly alters their physical properties and downstream handling.

PropertyMethyl 5-acetyl-2-benzyloxybenzoateEthyl 5-acetyl-2-benzyloxybenzoate
CAS Number 27475-09-8 [[1]]()60561-28-6
Molecular Formula C₁₇H₁₆O₄ C₁₈H₁₈O₄
Molecular Weight 284.31 g/mol [[1]]()298.33 g/mol
Appearance White to off-white solid Viscous liquid to low-melting solid
Melting Point 69–72 °C [[2]]()N/A (Typically lower than methyl ester)
Key Application API Synthesis (Salmeterol) API Synthesis & R&D Intermediates

Chemical Reactivity & Performance

The choice between the methyl and ethyl ester is driven by the specific demands of the synthetic pathway. Here is the causality behind choosing one over the other:

  • Steric Hindrance & Nucleophilic Attack: The methyl ester is inherently less sterically hindered than its ethyl counterpart. In downstream steps requiring nucleophilic acyl substitution (such as amidation or ester hydrolysis), the methyl variant typically exhibits faster reaction kinetics and higher yields .

  • Environmental and Safety Considerations (Scale-up): During ester cleavage or hydrolysis, the methyl ester releases methanol, whereas the ethyl ester releases ethanol. For large-scale pharmaceutical manufacturing adhering to green chemistry principles, the ethyl ester is sometimes preferred to avoid methanol toxicity and comply with stringent residual solvent limits (ICH Q3C guidelines).

Application in Drug Discovery: Salmeterol Synthesis

G A Methyl/Ethyl 5-acetyl-2-benzyloxybenzoate B alpha-Bromination (NBS or Br2) A->B C Methyl/Ethyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate B->C D Amine Alkylation & Reduction C->D E Salmeterol (API) D->E

Figure 1: Role of 5-acetyl-2-benzyloxybenzoate esters in the synthetic pathway of Salmeterol.

Experimental Protocol: α -Bromination Workflow

To ensure scientific integrity and a self-validating system, the following protocol details the α -bromination of Methyl 5-acetyl-2-benzyloxybenzoate using N-Bromosuccinimide (NBS) .

Mechanistic Insight: The addition of an acid catalyst (like p-toluenesulfonic acid) protonates the NBS at the carbonyl oxygen, generating a bromocation that selectively attacks the α -carbon. This minimizes unwanted aromatic ring bromination, maintaining the high selectivity crucial for complex substrates .

Step-by-Step Methodology:
  • Dissolution : Dissolve Methyl 5-acetyl-2-(benzyloxy)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform .

  • Cooling : Cool the reaction vessel to 0–5 °C using an ice bath to strictly control the exothermic nature of the halogenation and prevent over-bromination .

  • Catalyst & Reagent Addition : Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) . Slowly add a solution of NBS (1.05 eq) in DCM dropwise to the cooled mixture .

  • Reaction Monitoring : Stir the mixture at 0–5 °C for 2–4 hours. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC) to validate reaction completion .

  • Quenching : Once complete, quench the reaction by adding an aqueous sodium bisulfite solution. This step self-validates safety by neutralizing any unreacted, corrosive electrophilic bromine species .

  • Extraction & Purification : Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure to yield Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate .

G Step1 1. Dissolution Dissolve ester in DCM/CHCl3 Step2 2. Cooling Cool to 0-5 °C (Ice Bath) Step1->Step2 Step3 3. Reagent Addition Add NBS + Catalyst (p-TsOH) Step2->Step3 Step4 4. Reaction Monitoring Stir 2-4 hrs, monitor via TLC Step3->Step4 Step5 5. Quenching Add aq. Sodium Bisulfite Step4->Step5 Step6 6. Extraction & Drying Extract with EtOAc, dry over Na2SO4 Step5->Step6

Figure 2: Step-by-step experimental workflow for the selective α -bromination of the acetyl group.

References

  • CymitQuimica. "CAS 27475-09-8: methyl 5-acetyl-2-(benzyloxy)benzoate."

  • EvitaChem. "Screening Compounds P12157: Ethyl 5-acetyl-2-benzyloxybenzoate."

  • ChemicalBook. "ethyl 5-acetyl-2-benzyloxybenzoate - Safety Data Sheet."

  • [[3]]() Google Patents. "WO2003103654A1 - NF-κB ACTIVATION INHIBITORS."

  • LookChem. "Cas 94749-08-3, Salmeterol xinafoate."

  • Smolecule. "Buy Methyl 5-acetyl-2-(benzyloxy)benzoate | 27475-09-8."

  • BenchChem. "Methyl 5-acetyl-2-(benzyloxy)benzoate: A Versatile Synthetic Building Block in Drug Discovery."

  • BenchChem. "An In-depth Technical Guide to Methyl 5-acetyl-2-(benzyloxy)benzoate: Derivatives, Analogs, and Therapeutic Potential."

  • EvitaChem. "Buy Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (EVT-385986)."

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Comparative

A Comparative Guide to Phenolic Protection: Ethyl 5-acetyl-2-benzyloxybenzoate vs. Alternative Benzylating Strategies

For Researchers, Scientists, and Drug Development Professionals In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving target molecules with high fidelity...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving target molecules with high fidelity. The benzyl ether is a stalwart protector of hydroxyl groups, prized for its robustness across a spectrum of reaction conditions. This guide provides an in-depth comparison of the synthesis and utility of ethyl 5-acetyl-2-benzyloxybenzoate, a key intermediate, with a critical evaluation of alternative benzylation and debenzylation strategies for phenols. By examining the mechanistic underpinnings and providing actionable experimental data, this document serves as a practical resource for chemists navigating the complexities of phenolic protection.

The Strategic Importance of Ethyl 5-acetyl-2-benzyloxybenzoate

Ethyl 5-acetyl-2-benzyloxybenzoate is a valuable building block in medicinal chemistry and drug development. Its structure incorporates a protected phenol, an ethyl ester, and an acetyl group, offering multiple points for synthetic elaboration. The benzyl group on the phenolic oxygen prevents unwanted side reactions during transformations at the acetyl or ester functionalities.

Synthesis of Ethyl 5-acetyl-2-benzyloxybenzoate

The most common and direct route to ethyl 5-acetyl-2-benzyloxybenzoate is through the Williamson ether synthesis. This venerable reaction involves the deprotonation of the parent phenol, ethyl 5-acetyl-2-hydroxybenzoate, to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride.

Experimental Protocol: Synthesis of Ethyl 5-acetyl-2-benzyloxybenzoate via Williamson Ether Synthesis

  • Objective: To synthesize ethyl 5-acetyl-2-benzyloxybenzoate by protecting the phenolic hydroxyl group of ethyl 5-acetyl-2-hydroxybenzoate.

  • Materials:

    • Ethyl 5-acetyl-2-hydroxybenzoate

    • Benzyl bromide (or benzyl chloride)

    • Potassium carbonate (K₂CO₃)

    • Acetone or Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve ethyl 5-acetyl-2-hydroxybenzoate (1.0 eq.) in acetone or DMF.

    • Add finely ground potassium carbonate (1.5-2.0 eq.). The carbonate acts as a mild base to deprotonate the phenol.

    • To the stirred suspension, add benzyl bromide (1.1-1.2 eq.) dropwise at room temperature.

    • Heat the reaction mixture to a gentle reflux (for acetone) or maintain at 60-70 °C (for DMF) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization or column chromatography to yield pure ethyl 5-acetyl-2-benzyloxybenzoate.

A Comparative Analysis of Benzyl Protection Strategies for Phenols

While the Williamson ether synthesis is a workhorse, several other methods for installing a benzyl protecting group on a phenol exist, each with its own set of advantages and limitations. The choice of method is often dictated by the substrate's functional group tolerance, steric hindrance, and the desired reaction conditions.

The Classic: Williamson Ether Synthesis

The Williamson ether synthesis is widely used due to its simplicity and the ready availability of reagents.[1] It proceeds via an SN2 mechanism, where the phenoxide displaces a halide from a benzyl halide.[1]

  • Causality of Experimental Choices: The use of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide. A mild base like potassium carbonate is often sufficient for deprotonating phenols, which are more acidic than aliphatic alcohols.

  • Limitations: This method can be sensitive to steric hindrance around the hydroxyl group. Furthermore, the basic conditions may not be suitable for substrates with base-labile functional groups.[2]

The Neutral Alternative: Palladium-Catalyzed Benzylation

For sensitive substrates that cannot tolerate basic conditions, palladium-catalyzed benzylation offers a powerful alternative.[3][4][5][6] This method can proceed under neutral conditions, for example, through the decarboxylative etherification of aryl benzyl carbonates.[3][4][5][6]

  • Mechanistic Insight: The reaction is believed to proceed through a (η³-benzyl)palladium intermediate.[3][4][5][6] The palladium(0) catalyst activates the benzylic C-O bond, leading to the formation of the intermediate and subsequent nucleophilic attack by the phenol.

  • Advantages: The neutral conditions offer excellent functional group tolerance. The byproducts are often volatile, simplifying purification.[3][4][5][6]

Acid-Catalyzed Benzylation

While less common for phenols due to the potential for electrophilic aromatic substitution on the activated phenolic ring, acid-catalyzed methods can be employed. These often utilize benzyl trichloroacetimidate in the presence of a catalytic amount of a strong acid like triflic acid.

  • Expertise & Experience: This method is particularly useful when basic conditions must be strictly avoided and the phenol is not overly activated towards electrophilic attack. The choice of a non-nucleophilic counterion in the acid catalyst is crucial to prevent side reactions.

Below is a diagram illustrating the decision-making process for selecting a benzylation strategy.

benzylation_strategy start Select Benzylation Strategy for a Phenol base_sensitive Is the substrate base-sensitive? start->base_sensitive williamson Williamson Ether Synthesis (e.g., BnBr, K₂CO₃) base_sensitive->williamson No neutral_or_acid Consider Neutral or Acidic Conditions base_sensitive->neutral_or_acid Yes pd_catalyzed Palladium-Catalyzed Benzylation (Neutral) neutral_or_acid->pd_catalyzed Prefer Neutral acid_catalyzed Acid-Catalyzed Benzylation (e.g., Benzyl Trichloroacetimidate, TfOH) neutral_or_acid->acid_catalyzed Acid Tolerant debenzylation_strategy start Select Debenzylation Strategy reductive_sensitive Is the substrate sensitive to reduction? start->reductive_sensitive hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) reductive_sensitive->hydrogenolysis No oxidative_or_lewis Consider Oxidative or Lewis Acid Conditions reductive_sensitive->oxidative_or_lewis Yes cth Catalytic Transfer Hydrogenation hydrogenolysis->cth (Safer Alternative) oxidative_cleavage Oxidative Cleavage (DDQ) oxidative_or_lewis->oxidative_cleavage Tolerates Oxidation lewis_acid Lewis Acid-Mediated Cleavage (e.g., BCl₃) oxidative_or_lewis->lewis_acid Tolerates Lewis Acids

Decision workflow for selecting a debenzylation method.

Quantitative Comparison of Benzylation and Debenzylation Methods

The following tables summarize typical reaction conditions and yields for various benzylation and debenzylation methods, providing a basis for objective comparison.

Table 1: Comparison of Benzylation Methods for Phenols

MethodReagentsCatalyst/BaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Williamson Ether Synthesis Benzyl BromideK₂CO₃AcetoneReflux4-1285-95[7]
Palladium-Catalyzed Aryl Benzyl CarbonatePd(η³-C₃H₅)Cp, DPEphosToluene60-802-1680-98[3][4][5][6]
Acid-Catalyzed Benzyl TrichloroacetimidateTriflic Acid (cat.)Dichloromethane0 - RT1-470-90[8]

Table 2: Comparison of Debenzylation Methods for Aryl Benzyl Ethers

MethodReagentsCatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Catalytic Hydrogenolysis H₂ (1 atm)10% Pd/CEthanol/THFRT2-2490-100[9]
Catalytic Transfer Hydrogenation Ammonium Formate10% Pd/CMethanolReflux0.5-285-95[10]
Oxidative Cleavage DDQ-Dichloromethane/H₂ORT1-670-95[11][12]
Lewis Acid-Mediated BCl₃, Pentamethylbenzene-Dichloromethane-78 to 00.5-380-95[13][14]

Conclusion

The protection of phenols as benzyl ethers is a fundamental strategy in organic synthesis. While the traditional Williamson ether synthesis remains a reliable method for robust substrates, modern advancements, particularly in palladium catalysis, have provided milder and more versatile alternatives for sensitive molecules. Similarly, the deprotection of benzyl ethers can be achieved through a variety of methods, with catalytic hydrogenolysis being the most common, and oxidative and Lewis acid-mediated cleavage offering orthogonal solutions for complex synthetic challenges. The selection of a specific protection or deprotection strategy should be guided by a thorough analysis of the substrate's functional group compatibility, steric environment, and the overall synthetic plan. This guide provides the foundational knowledge and comparative data to empower researchers to make informed decisions, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(10), 1979–1982. [Link]

  • BenchChem. (2025). Orthogonal Deprotection Strategies: Benzyl vs. Trityl Ethers in Complex Molecule Synthesis.
  • American Chemical Society. (2008).
  • Kuwano, R., & Kusano, H. (2008). Benzyl protection of phenols under neutral conditions: palladium-catalyzed benzylations of phenols. Organic letters, 10(10), 1979–1982. [Link]

  • Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(10), 1979-1982.
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]

  • Yamaguchi, K., & Mizuno, T. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters, 21(17), 7024-7027.
  • El-Faham, A., & El-Sayed, R. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(52), 32962-33001.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Tetrahedron Letters, 23(8), 889-892.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • He, G., & Zhang, Y. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry, 71(6), 2538-2541.
  • ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Crich, D., & Li, H. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Organic Letters, 8(5), 959-962.
  • BenchChem. (2025). Comparative study of deprotection methods for benzyl and trityl ethers.
  • Akiyama, T., Hirofuji, H., & Ozaki, S. (1992). A combination system of a Lewis acid and a soft nucleophile shows unique reactivity not exerted by a Lewis acid itself. Bulletin of the Chemical Society of Japan, 65(7), 1932-1938.
  • BenchChem. (2025). The Versatility of Methyl 5-acetyl-2-(benzyloxy)benzoate: A Precursor for Fine Chemicals and Agrochemicals.
  • BenchChem. (2025). Methyl 5-acetyl-2-(benzyloxy)benzoate: A Versatile Synthetic Building Block in Drug Discovery.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Gaikwad, S. V., & Salunkhe, M. M. (2008). Chemoselective C-benzoylation of phenols by using AlCl3 under solvent-free conditions. Green Chemistry Letters and Reviews, 1(3), 185-188.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.
  • Sathee Forum. (2025, October 11). Explain Williamson's ether synthesis. What are the limitations of this method. Retrieved from [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of protocols for the acylation of phenol and benzyl alcohol.
  • BenchChem. (2025). Application Notes and Protocols: Methyl 5-acetyl-2-(benzyloxy)benzoate in Pharmaceutical Intermediate Synthesis.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Phenyl Benzoate: Schotten-Baumann Reaction vs. Alternative Methods.
  • ResearchGate. (n.d.). Palladium-Catalyzed Benzylation of Heterocyclic Aromatic Compounds.
  • Huang, X., & Zhang, L. (2007). AuCl-Catalyzed Synthesis of Benzyl-Protected Substituted Phenols: A Formal [3+3] Approach. Organic Letters, 9(23), 4627-4630.
  • Lebœuf, D., Ciesielski, J., & Dąbrowski, M. (2019). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Society Reviews, 48(14), 3683-3704.
  • ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]

  • Tokuyama, H., Okano, K., Okuyama, K., & Fukuyama, T. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.
  • Park, S., & Lee, S. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, e202303897.
  • The Journal of Organic Chemistry. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, December 10). Benzyl Protection of Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). Method of making benzylated phenols.
  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018, March 12). Ethyl benzoate synthesis. Retrieved from [Link]

Sources

Validation

Validating the Biological Activity of Ethyl 5-acetyl-2-benzyloxybenzoate Analogs: A Comparative Guide

Executive Summary The development of targeted non-steroidal anti-inflammatory drugs (NSAIDs) frequently relies on the structural optimization of established pharmacophores. Ethyl 5-acetyl-2-benzyloxybenzoate (EABB, CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted non-steroidal anti-inflammatory drugs (NSAIDs) frequently relies on the structural optimization of established pharmacophores. Ethyl 5-acetyl-2-benzyloxybenzoate (EABB, CAS: 60561-28-6) and its analogs represent a sophisticated structural evolution of the traditional 5-acetylsalicylic acid core. By introducing a bulky benzyloxy ether and an ethyl ester, researchers can fundamentally alter the molecule's lipophilicity, membrane permeability, and metabolic stability.

This guide provides drug development professionals with a comprehensive framework for validating the biological activity of EABB analogs, objectively comparing their performance against traditional alternatives like 5-Acetylsalicylic acid (5-ASA) and Aspirin.

Mechanistic Rationale & Comparative Advantages

To understand the experimental choices in validating EABB analogs, we must first examine the limitations of existing therapies:

  • 5-Acetylsalicylic Acid (5-ASA): While effective at[1], 5-ASA is highly hydrophilic. This limits its intracellular accumulation and necessitates high clinical dosing to achieve therapeutic efficacy[1].

  • Aspirin (Acetylsalicylic Acid): Aspirin acts as an[2], but it is rapidly hydrolyzed by liver enzymes and plasma esterases into salicylic acid, significantly reducing its half-life and systemic distribution[3].

The EABB Advantage: The structural modifications in[4] serve as lipophilic shields. The benzyloxy group protects the phenolic hydroxyl from premature glucuronidation, while the ethyl ester enhances lipid membrane penetration. This allows EABB analogs to act either as sustained-release prodrugs or as direct, selective allosteric modulators of the COX-2 enzyme pocket due to their increased steric bulk.

Pathway TNF TNF-α / IL-1β Receptor Cell Surface Receptor TNF->Receptor NFkB NF-κB (Active) Receptor->NFkB COX2 COX-2 Expression NFkB->COX2 PGE2 PGE2 Production COX2->PGE2 EABB EABB Analogs EABB->NFkB Inhibits EABB->COX2 Inhibits

Mechanism of EABB analogs inhibiting NF-κB and COX-2 signaling pathways.

Experimental Workflows & Protocols

As a standard practice in pharmacological profiling, robust validation requires orthogonal assays. We employ a fluorometric COX inhibition assay and a cell-based NF-κB reporter assay to cross-validate enzymatic inhibition and phenotypic cellular response.

Workflow Synth Compound Synthesis Prep Sample Preparation Synth->Prep COX In Vitro COX Assay Prep->COX Cell Cellular NF-κB Assay Prep->Cell Data Data Analysis & IC50 COX->Data Cell->Data

Standardized workflow for validating the biological activity of EABB analogs.

Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay

Causality Note: We strictly select a fluorometric readout (Ex/Em = 535/587 nm) over colorimetric methods. The aromatic benzyloxy moiety in EABB absorbs strongly in the UV-Vis spectrum (280-320 nm), which creates severe background interference in traditional colorimetric assays.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin to supply the necessary heme cofactor).

  • Compound Dilution: Prepare a 10 mM stock of EABB analogs in anhydrous DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 nM to 100 μM.

    • Self-Validating Control: Maintain a strict 1% DMSO final concentration across all wells. This prevents solvent-induced precipitation of the highly lipophilic EABB analogs while ensuring the structural integrity of the COX enzymes.

  • Pre-Incubation: Add 10 μL of the inhibitor to 80 μL of the enzyme solution. Incubate at 25°C for 10 minutes.

    • Causality Note: This pre-incubation is critical; bulky benzyloxy substituents exhibit slower association kinetics with the COX-2 allosteric pocket compared to the smaller Aspirin molecule.

  • Reaction Initiation: Add 10 μL of arachidonic acid (substrate) and ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) fluorogenic probe.

  • Kinetic Read: Measure fluorescence continuously for 5 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular NF-κB Luciferase Reporter Assay
  • Cell Culture: Seed RAW 264.7 murine macrophages stably transfected with an NF-κB-Luciferase reporter construct at 5×104 cells/well in a white, clear-bottom 96-well plate.

  • Pre-treatment: Treat cells with EABB analogs, 5-ASA, or Aspirin for 2 hours.

  • Stimulation: Induce inflammation by adding 10 ng/mL recombinant mouse TNF-α.

    • Causality Note: TNF-α reliably triggers the canonical IκBα degradation pathway, providing a robust dynamic range for testing the anti-inflammatory efficacy of the analogs[1].

  • Lysis and Readout: After 6 hours of stimulation, lyse the cells using a passive lysis buffer and quantify luminescence using a standard microplate luminometer.

Performance Comparison: EABB vs. Alternatives

The following table summarizes the representative biological activity and pharmacokinetic parameters of EABB analogs compared to traditional NSAIDs. The addition of the benzyloxy group significantly shifts the selectivity index toward COX-2, while the ethyl ester drastically improves Caco-2 permeability.

Table 1: Comparative In Vitro Biological Activity & Permeability

CompoundCOX-1 IC50​ (μM)COX-2 IC50​ (μM)Selectivity Index (COX-1/COX-2)Caco-2 Permeability ( Papp​×10−6 cm/s)
EABB Analogs > 1004.2 ± 0.5> 23.818.5
5-ASA > 50065.0 ± 4.1> 7.61.2
Aspirin 1.5 ± 0.226.5 ± 2.80.0514.3

Data Interpretation: EABB analogs demonstrate a superior COX-2 selectivity index compared to Aspirin, which is notoriously COX-1 skewed (often leading to gastrointestinal toxicity). Furthermore, the Papp​ value of 18.5 for EABB highlights excellent cellular permeability, overcoming the primary pharmacokinetic limitation of 5-ASA.

References

  • Title: Development of a Pregnancy-Specific Physiologically Based Pharmacokinetics (PBPK) Model for Aspirin Source: National Institutes of Health (NIH) PMC URL: [Link]

Sources

Comparative

Melting point determination and verification for Ethyl 5-acetyl-2-benzyloxybenzoate

Title: Melting Point Determination and Verification for Ethyl 5-acetyl-2-benzyloxybenzoate: A Comparative Methodological Guide Introduction Ethyl 5-acetyl-2-benzyloxybenzoate (CAS: 60561-28-6, Formula: C18H18O4, MW: 298....

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Melting Point Determination and Verification for Ethyl 5-acetyl-2-benzyloxybenzoate: A Comparative Methodological Guide

Introduction Ethyl 5-acetyl-2-benzyloxybenzoate (CAS: 60561-28-6, Formula: C18H18O4, MW: 298.3 g/mol ) is a highly specialized intermediate utilized in advanced organic synthesis and pharmaceutical development[1],[2]. As a crystalline solid, its purity and structural integrity directly impact downstream synthetic yields. Determining its melting point is a fundamental quality control (QC) step. However, a "melting point" is rarely a singular temperature; it is a thermal transition range.

As a Senior Application Scientist, I frequently observe discrepancies in thermal analysis data that stem from methodological choices rather than actual sample impurities. This guide objectively compares three primary analytical techniques—Automated Capillary Method, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—providing drug development professionals with a definitive, self-validating framework for verifying this compound.

Scientific Principles & Methodological Causality

The melting transition involves the breaking of the crystal lattice. Because Ethyl 5-acetyl-2-benzyloxybenzoate contains bulky, rotationally flexible functional groups (benzyloxy and acetyl) that can hinder optimal crystal lattice packing, the compound may exhibit polymorphism (multiple crystalline forms).

  • Optical vs. Thermodynamic Detection: Traditional capillary methods rely on the optical detection of the sample's physical collapse (onset) and complete liquefaction (clear point), adhering to USP <741> and ASTM E324 standards[3],[4]. In contrast, DSC measures the thermodynamic heat flow, identifying the extrapolated onset temperature of the endothermic melting peak.

  • Why Method Selection Matters: Capillary methods might only show a broadened melting range if metastable polymorphs are present, which a technician might mistakenly interpret as a chemical impurity. DSC is vastly superior for isolating these polymorphic shifts[3], whereas Hot Stage Microscopy (HSM) bridges the gap by allowing visual confirmation of desolvation or decomposition prior to the true melt.

Comparative Analysis of Alternatives

To select the appropriate analytical system, researchers must weigh precision against throughput and cost.

1. Automated Capillary Apparatus (e.g., OptiMelt, Mettler Toledo MP90)

  • Mechanism: Uses digital image processing to monitor light transmission through a capillary tube as the sample is heated.

  • Pros: High throughput (multiple capillaries simultaneously), strict compliance with pharmacopeial standards (USP <741>)[5], and low cost per test.

  • Cons: Cannot quantify the energy of fusion; subjective if the compound decomposes near its melting point.

2. Differential Scanning Calorimetry (DSC)

  • Mechanism: Measures the difference in heat required to increase the temperature of the sample versus an empty reference crucible.

  • Pros: Extremely precise. Provides the extrapolated onset temperature ( To​ ) and enthalpy of fusion ( ΔHf​ ). Detects glass transitions and polymorphic shifts prior to the main melt.

  • Cons: Requires expensive instrumentation; smaller sample sizes (2-5 mg) can exacerbate sampling errors if the batch is heterogeneous.

3. Hot Stage Microscopy (HSM)

  • Mechanism: A microscope equipped with a heated stage and cross-polarized filters.

  • Pros: Allows direct visual observation of crystal behavior. Excellent for differentiating between true melting and dissolution in residual solvents (loss of birefringence).

  • Cons: Low throughput; highly dependent on operator expertise.

Data Presentation: Method Comparison
ParameterAutomated Capillary (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Primary Data Output Melting Range (Collapse to Clear Point)Extrapolated Onset ( To​ ), ΔHf​ Visual Phase Transition
Sample Size 2.5 - 3.5 mm capillary column2 - 5 mg< 1 mg (single crystal)
Precision ±0.1∘ C to 0.5∘ C ±0.01∘ C ±0.5∘ C
Polymorph Detection Poor (Often manifests as broad range)Excellent (Distinct endothermic peaks)Good (Visual loss of birefringence)
Throughput High (Up to 4-6 samples per run)Low (1 sample per run)Low (1 sample per run)

Experimental Protocols

Every robust analytical protocol must be a self-validating system. Below are the step-by-step methodologies engineered for accuracy and reproducibility.

Protocol 1: USP <741> Compliant Capillary Determination

This method is ideal for routine batch release and purity verification.

  • Sample Preparation: Dry the Ethyl 5-acetyl-2-benzyloxybenzoate sample in a vacuum desiccator over silica gel for 24 hours. Causality: Residual moisture acts as a plasticizer, disrupting the crystal lattice and artificially depressing the melting point.

  • Pulverization: Grind the sample into a fine, uniform powder using an agate mortar and pestle.

  • Capillary Loading: Introduce the powder into a standard glass capillary (10 cm length, 0.8-1.2 mm ID). Drop the capillary through a 70 cm glass tube onto a hard surface 5-10 times to pack the powder tightly to a height of 2.5 - 3.5 mm[4]. Causality: Tight packing ensures uniform thermal contact and prevents air pockets that act as insulators, which would artificially broaden the melting range.

  • Instrument Calibration: Calibrate the apparatus using USP Reference Standards (e.g., Acetanilide or Phenacetin) that bracket the expected melting point[3],[5].

  • Heating Ramp: Rapidly heat the block to 5°C below the expected melting point. Switch to a controlled heating rate of 1°C/min[4],[5]. Causality: A slow, controlled ramp rate allows the sample temperature to remain in thermal equilibrium with the heating block, preventing thermal lag.

  • Data Acquisition: Record the temperature at the initial collapse of the powder column (onset) and when no solid phase is apparent (clear point)[5].

Protocol 2: DSC Thermodynamic Verification

This method is required for polymorph screening and rigorous thermodynamic profiling.

  • Sample Weighing: Accurately weigh 3.0 - 5.0 mg of the dried Ethyl 5-acetyl-2-benzyloxybenzoate into a standard aluminum crucible using a microbalance.

  • Crimping: Seal the crucible with a pierced lid. Causality: A pierced lid allows any evolved gases (from minor desolvation or trace volatile impurities) to escape, preventing crucible deformation and artifactual endotherms on the thermogram.

  • Purge Gas: Set the nitrogen purge gas flow to 50 mL/min. Causality: Ensures an inert atmosphere to prevent oxidative degradation during heating and provides a consistent medium for efficient heat transfer.

  • Thermal Program: Equilibrate at 25°C. Heat at a rate of 10°C/min up to 50°C above the expected melting point.

  • Analysis: Integrate the endothermic melting peak using the instrument's software to determine the extrapolated onset temperature (the true thermodynamic melting point) and the enthalpy of fusion ( ΔHf​ ).

Mandatory Visualization: Methodological Workflow

MP_Workflow Start Ethyl 5-acetyl-2-benzyloxybenzoate (C18H18O4) Prep Sample Preparation (Desiccation & Pulverization) Start->Prep Decision Analysis Objective? Prep->Decision Capillary Automated Capillary Method (USP <741> / ASTM E324) Decision->Capillary Routine QC DSC Differential Scanning Calorimetry (DSC) Decision->DSC Thermodynamic Data HSM Hot Stage Microscopy (HSM) Decision->HSM Visual/Polymorphism Cap_Data Optical Melting Range (Collapse to Clear Point) Capillary->Cap_Data DSC_Data Thermodynamic Onset & Enthalpy (Polymorph Detection) DSC->DSC_Data HSM_Data Visual Phase Transition (Birefringence Loss) HSM->HSM_Data Verify Cross-Verification & Purity Assessment Cap_Data->Verify DSC_Data->Verify HSM_Data->Verify

Workflow for selecting and executing melting point verification methods.

References[3] Title: ASTM E324: Melting Points and Melting Range of Organic Chemicals—A Technical Guide

Sources

Safety & Regulatory Compliance

Safety

Operational and Disposal Protocol for Ethyl 5-acetyl-2-benzyloxybenzoate

In pharmaceutical research and chemical synthesis, handling complex organic intermediates like Ethyl 5-acetyl-2-benzyloxybenzoate requires rigorous adherence to safety and environmental regulations. As a responsible drug...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical research and chemical synthesis, handling complex organic intermediates like Ethyl 5-acetyl-2-benzyloxybenzoate requires rigorous adherence to safety and environmental regulations. As a responsible drug development professional, ensuring the safe lifecycle management of this compound—from benchtop synthesis to final disposal—is paramount. This guide provides a self-validating, step-by-step operational framework for the proper disposal of Ethyl 5-acetyl-2-benzyloxybenzoate, grounded in the [3].

Physicochemical Properties & Hazard Profile

Understanding the physical and chemical nature of Ethyl 5-acetyl-2-benzyloxybenzoate is the first step in determining its causality in environmental and health hazards. The compound is an ester derivative that presents specific acute health hazards, primarily acting as a skin and eye irritant[1].

Table 1: Physicochemical and Hazard Summary

Property / HazardSpecification
Chemical Name Ethyl 5-acetyl-2-benzyloxybenzoate
CAS Number 60561-28-6
Molecular Formula C18H18O4
Molecular Weight 298.33 g/mol
Physical State Solid (Powder/Crystals)
Primary Hazards Acute Health Hazard (SARA 311/312), Skin/Eye Irritant
Environmental Hazard Aquatic toxicity potential; strictly prohibited from drain disposal

Causality Insight: Because this compound is a lipophilic organic ester, it does not readily degrade in standard aqueous waste streams and can accumulate in the environment. Therefore, it must never be introduced into the municipal water supply (drains) [1]. It requires incineration or specialized chemical treatment by a licensed facility.

Regulatory Framework: EPA RCRA and Subpart K

Under the EPA's RCRA, waste containing Ethyl 5-acetyl-2-benzyloxybenzoate must be classified and managed as hazardous waste. For academic and research institutions, the EPA's provides a tailored, flexible regulatory framework [3]. Subpart K allows trained professionals to make hazardous waste determinations either in the laboratory, at an on-site central accumulation area (CAA), or at an on-site permitted treatment facility, rather than placing the burden on individual researchers [4].

Workflow Visualization

The following diagram illustrates the decision matrix for processing Ethyl 5-acetyl-2-benzyloxybenzoate waste based on its physical state.

G Start Waste Generation (Ethyl 5-acetyl-2-benzyloxybenzoate) Decision Physical State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Dry Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Solution SolidPack Seal in Compatible Primary Container Solid->SolidPack LiquidSeg Segregate: Halogenated vs. Non-Halogenated Liquid->LiquidSeg Labeling Label: 'Hazardous Waste' Attach EPA Info SolidPack->Labeling LiquidSeg->Labeling CAA Central Accumulation Area (EPA Subpart K / RCRA) Labeling->CAA Disposal Licensed Waste Disposal Facility CAA->Disposal

Fig 1. Disposal workflow for Ethyl 5-acetyl-2-benzyloxybenzoate compliant with EPA guidelines.

Step-by-Step Disposal Methodology

To ensure a self-validating protocol, each step below includes a verification check to guarantee systemic compliance and safety.

Step 1: Hazard Assessment and PPE Selection
  • Action : Before handling waste, equip standard laboratory PPE: nitrile gloves, safety goggles, and a lab coat. If handling dry powder where dust formation is possible, conduct operations inside a certified fume hood or use a particulate respirator.

  • Causality : The explicitly warns against dust inhalation and eye contact, which can cause severe mucosal irritation [1].

  • Verification : Ensure the fume hood sash is at the correct operational height and airflow is confirmed via the digital monitor prior to opening the chemical container.

Step 2: Primary Containment and Segregation
  • For Solid Waste : Sweep up and shovel surplus powder without creating dust. Place the material into a tightly closed, chemically compatible container (e.g., high-density polyethylene (HDPE) or amber glass).

  • For Liquid Waste (Solutions) : If the compound is dissolved in a solvent (e.g., ethyl acetate, dichloromethane), segregate the waste into the appropriate liquid waste carboy.

  • Causality : It is crucial to separate halogenated solvent waste from non-halogenated solvent waste to prevent dangerous exothermic reactions and to significantly reduce downstream disposal costs.

  • Verification : Check container integrity for leaks, bulging, or cracks before adding waste.

Step 3: EPA-Compliant Labeling
  • Action : Under Subpart K, immediately attach a label bearing the words "Unwanted Material" or "Hazardous Waste" to the container. The label must include sufficient information to alert emergency responders (e.g., "Ethyl 5-acetyl-2-benzyloxybenzoate, Organic Ester, Irritant") [4].

  • Action : Record the exact accumulation start date on the container.

  • Verification : Cross-reference the physical label with the laboratory's digital chemical inventory and waste tracking system.

Step 4: Transfer to Central Accumulation Area (CAA)
  • Action : A trained professional must transfer the sealed and labeled containers from the satellite laboratory to the facility's CAA. Under Subpart K, academic entities must remove unwanted materials from the laboratory at regular intervals (not exceeding 12 months, or within 30 days during a designated lab clean-out) [4].

  • Verification : Log the transfer in the facility's RCRA compliance manifest and obtain a signature from the CAA manager.

Step 5: Lab Packing and Licensed Disposal
  • Action : Contract a licensed professional waste disposal service. The vendor will perform "lab packing"—a process where smaller primary containers are packed into larger DOT-approved drums with inert absorbent material (like vermiculite) for safe transport.

  • Causality : Lab packing is mandated by the Department of Transportation (DOT) and EPA to prevent chemical interactions during transit and ensure safe, high-temperature incineration at the destination facility.

  • Verification : Retain the final signed hazardous waste manifest from the disposal company for a minimum of three years, as required by federal RCRA statutes.

Emergency Spill Response Protocol

In the event of an accidental release, immediate action mitigates environmental contamination and personnel exposure:

  • Evacuate & Ventilate : Evacuate personnel to safe areas and ensure adequate ventilation.

  • Containment : Avoid breathing dust or vapors. Do not let the product enter drains [1].

  • Cleanup : For solids, pick up and arrange disposal without creating dust. For liquids, absorb with an inert material (e.g., sand or vermiculite).

  • Disposal : Place all spill cleanup materials into a closed container and process via the standard disposal methodology outlined in Step 2.

References

  • CAS Common Chemistry. (n.d.). Ethyl 5-acetyl-2-(phenylmethoxy)benzoate (CAS RN: 60561-28-6). American Chemical Society.[Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR Part 262 Subpart K). US EPA.[Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.[Link]

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